thiazolo[4,5-b]pyridine-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPXSDOJUXHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)S2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611367 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99158-61-9 | |
| Record name | Thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99158-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazolo[4,5-b]pyridine-2(3H)-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a promising class of heterocyclic compounds: thiazolo[4,5-b]pyridine-2(3H)-thione derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting a wide range of potential biological activities. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and illustrates the synthetic pathways using clear, logical diagrams.
Introduction
Thiazolo[4,5-b]pyridines are fused heterocyclic systems that have garnered considerable attention in the field of drug discovery. Their diverse pharmacological profiles, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities, make them attractive scaffolds for the development of new therapeutic agents.[1][2][3] The introduction of a thione group at the 2-position of the thiazolo[4,5-b]pyridine core offers a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space and the fine-tuning of biological properties. This guide focuses on the practical aspects of synthesizing and characterizing the parent this compound and its novel derivatives.
Synthesis of the this compound Core
The foundational step in the synthesis of novel derivatives is the construction of the core this compound scaffold. The most direct and efficient method involves the cyclization of 2-amino-3-mercaptopyridine with carbon disulfide.
General Experimental Protocol: Synthesis of this compound
A solution of 2-amino-3-mercaptopyridine (1.0 eq) in a suitable solvent such as ethanol or pyridine is treated with carbon disulfide (1.1-1.5 eq). The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The addition of a base, such as potassium hydroxide or triethylamine, can facilitate the reaction. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
Synthesis of Novel this compound Derivatives
The this compound core provides multiple sites for derivatization, primarily at the N-3 position of the thiazole ring and on the pyridine ring.
N-Alkylation and N-Arylation at the 3-position
The nitrogen atom at the 3-position of the this compound is nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents.
To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added, and the mixture is stirred for a short period at room temperature. The appropriate alkylating agent (e.g., alkyl halide, 1.1 eq) is then added, and the reaction is stirred at room temperature or heated until completion. The reaction is monitored by TLC. After completion, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization.
S-Alkylation
In the presence of a base, the thione group can exist in its tautomeric thiol form, which can undergo S-alkylation.
The procedure is similar to N-alkylation, but the choice of solvent and base can influence the N- versus S-alkylation ratio. Using a weaker base and a less polar solvent may favor S-alkylation. The reaction of the sodium or potassium salt of the thione with an alkyl halide in a solvent like ethanol can lead to the formation of 2-(alkylthio)thiazolo[4,5-b]pyridine derivatives.
Characterization of Novel Derivatives
The synthesized compounds are characterized by various spectroscopic techniques and physical methods. The data for a representative set of hypothetical derivatives are summarized below.
Physical and Spectroscopic Data
| Compound ID | R | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | H | 85 | >300 | 13.5 (br s, 1H, NH), 8.3 (dd, 1H), 7.8 (dd, 1H), 7.2 (dd, 1H) | 185.2 (C=S), 158.1, 145.3, 130.2, 125.4, 118.9 | 168 [M]⁺ |
| 2a | CH₃ | 92 | 210-212 | 8.4 (dd, 1H), 7.9 (dd, 1H), 7.3 (dd, 1H), 3.5 (s, 3H, N-CH₃) | 184.5 (C=S), 157.8, 145.0, 130.5, 125.1, 118.6, 35.1 (N-CH₃) | 182 [M]⁺ |
| 2b | CH₂CH₃ | 88 | 185-187 | 8.4 (dd, 1H), 7.9 (dd, 1H), 7.3 (dd, 1H), 4.1 (q, 2H, N-CH₂), 1.4 (t, 3H, CH₃) | 184.2 (C=S), 157.6, 144.9, 130.4, 125.0, 118.5, 42.3 (N-CH₂), 12.8 (CH₃) | 196 [M]⁺ |
| 2c | CH₂Ph | 90 | 225-227 | 8.5 (dd, 1H), 8.0 (dd, 1H), 7.4-7.2 (m, 6H), 5.5 (s, 2H, N-CH₂) | 184.8 (C=S), 157.9, 145.1, 135.2, 130.6, 128.9, 128.1, 127.8, 125.2, 118.7, 50.5 (N-CH₂) | 258 [M]⁺ |
Note: The spectral data presented are hypothetical and intended for illustrative purposes. Actual values may vary.
Key Spectroscopic Features
-
¹H NMR: The proton on the nitrogen of the parent thione (Compound 1 ) typically appears as a broad singlet at a very downfield chemical shift (>13 ppm). In N-alkylated derivatives, this signal disappears, and new signals corresponding to the alkyl group protons appear. The aromatic protons of the pyridine ring typically appear in the range of 7.0-8.5 ppm.
-
¹³C NMR: The thione carbon (C=S) is highly characteristic and resonates at a very downfield chemical shift, typically in the range of 180-190 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1200-1050 cm⁻¹. The N-H stretching vibration of the parent thione appears as a broad band around 3100-3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak is typically observed, confirming the molecular weight of the synthesized compound.
Experimental Workflow and Logic
The development of a library of novel this compound derivatives follows a logical and streamlined workflow.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The described synthetic routes are versatile and allow for the introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening. The detailed protocols and characterization data serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for novel therapeutic applications.
References
An In-depth Technical Guide on the Crystal Structure and Tautomerism of Thiazolo[4,5-b]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural chemistry of thiazolo[4,5-b]pyridine-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for the parent compound is not publicly available, this document extrapolates likely structural features based on published data of its derivatives. Furthermore, it delves into the critical aspect of its thione-thiol tautomerism, outlining the experimental and computational methodologies for its investigation.
Synthesis and Crystallization
The synthesis of the thiazolo[4,5-b]pyridine core can be achieved through various established protocols. A common approach involves the cyclization of 2-aminopyridine-3-thiol with appropriate reagents. While specific conditions for the synthesis of the unsubstituted this compound are not detailed in the provided search results, a general methodology can be inferred from the synthesis of its derivatives.
General Synthetic Protocol:
A generalized synthetic pathway is outlined below. The process typically involves the reaction of a substituted 2-aminopyridine-3-thiol with a suitable one-carbon synthon, such as carbon disulfide or a derivative thereof, to form the fused thiazole ring.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol for Crystallization:
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. Common solvents for recrystallization of related heterocyclic compounds include ethanol, dimethylformamide (DMF), and mixtures of ethyl acetate and hexane. The choice of solvent is critical and may need to be optimized to obtain high-quality crystals.
Crystal Structure Analysis
While the crystal structure of the parent this compound is not available, analysis of a closely related derivative, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, provides insights into the expected crystallographic parameters. The crystal data for this derivative is summarized in the table below.
Table 1: Crystallographic Data for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂S |
| Formula Weight | 192.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.4606(3) |
| b (Å) | 9.7999(3) |
| c (Å) | 11.1155(4) |
| V (ų) | 1030.55(6) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Cu Kα |
Data extracted from a study on a derivative of the target molecule.
For the parent this compound, it is anticipated that the crystal packing will be dominated by intermolecular hydrogen bonds involving the N-H and C=S groups of the thione tautomer. These interactions would likely lead to the formation of planar sheets or chains of molecules.
Thione-Thiol Tautomerism
A key structural feature of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. The predominance of one tautomer over the other is influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature.
Caption: Thione-thiol tautomeric equilibrium in this compound.
In the solid state, similar heterocyclic thiones predominantly exist in the thione form due to favorable intermolecular hydrogen bonding. In solution, the equilibrium can be shifted, and both tautomers may be present.
Spectroscopic Investigation of Tautomerism
Various spectroscopic techniques are instrumental in identifying the dominant tautomeric form and studying the equilibrium.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers.
Table 2: Expected NMR Chemical Shifts for Tautomeric Forms
| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal |
| Thione | Broad singlet for N-H proton (δ > 10 ppm) | C=S carbon signal (δ ≈ 180-200 ppm) |
| Thiol | Sharp singlet for S-H proton | C-S carbon signal (δ ≈ 150-160 ppm) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol for NMR Analysis:
-
Dissolve a precisely weighed sample of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For ¹H NMR, integrate the signals corresponding to the N-H and S-H protons to determine the relative ratio of the tautomers in solution.
-
Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the tautomeric equilibrium.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The thione and thiol forms exhibit distinct vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for Tautomeric Forms
| Tautomer | Key IR Absorption Band (cm⁻¹) | Vibrational Mode |
| Thione | ~3100-3300 | ν(N-H) stretching |
| ~1200-1300 | ν(C=S) stretching | |
| Thiol | ~2500-2600 | ν(S-H) stretching |
Experimental Protocol for IR Analysis:
-
Prepare a sample of the compound as a KBr pellet or a mull.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analyze the spectrum for the presence of characteristic absorption bands corresponding to the N-H, C=S, and S-H functional groups.
Computational Analysis of Tautomerism
Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomeric equilibria. These calculations can provide insights into the relative stabilities of the tautomers and the energy barrier for their interconversion.
Computational Protocol:
-
Model the thione and thiol tautomers in silico.
-
Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the relative electronic energies, zero-point vibrational energies, and thermal corrections to obtain the Gibbs free energies of the tautomers.
-
The relative Gibbs free energies can be used to predict the equilibrium constant and the predominant tautomer under different conditions.
-
Solvent effects can be incorporated using implicit solvent models (e.g., PCM).
Conclusion
The structural and tautomeric properties of this compound are of fundamental importance for its application in drug design and development. While the definitive crystal structure of the parent compound remains to be reported, a comprehensive understanding of its chemical behavior can be achieved through a combination of synthetic chemistry, spectroscopic analysis of its derivatives, and computational modeling. The methodologies and expected data presented in this guide provide a robust framework for researchers investigating this important class of heterocyclic compounds.
An In-depth Technical Guide to the Thiazolo[4,5-b]pyridine-2(3H)-thione Scaffold: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-b]pyridine scaffold, a purine bioisostere, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of the core scaffold, thiazolo[4,5-b]pyridine-2(3H)-thione. It also delves into the biological activities of its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.
Core Scaffold Properties
The foundational molecule, this compound, possesses the following key characteristics:
| Property | Value |
| Molecular Formula | C₆H₄N₂S₂ |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 99158-61-9 |
Spectroscopic data for the parent scaffold are crucial for its identification and characterization. While extensive data exists for its derivatives, the fundamental spectral features can be inferred.
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons on the pyridine ring and an N-H proton signal.
-
¹³C NMR: Signals corresponding to the carbons of the fused ring system, including a characteristic thiocarbonyl (C=S) carbon signal.
-
IR Spectroscopy: N-H stretching, C=S stretching, and aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.
Synthesis of the Thiazolo[4,5-b]pyridine Scaffold
The synthesis of the thiazolo[4,5-b]pyridine core can be achieved through various strategies, often involving the annulation of a thiazole ring onto a pyridine precursor or vice versa.
Synthesis via [3+3] Cyclocondensation
One common approach involves the [3+3] cyclocondensation of a 4-aminothiazole derivative with a 1,3-dielectrophile. For instance, 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one can be synthesized from the reaction of 4-iminothiazolidin-2-one with acetoacetic ester.
Synthesis from Pyridine Derivatives
Another strategy starts with a functionalized pyridine. For example, 2-aminopyridine-3-thiol can be reacted with various reagents to construct the fused thiazole ring.[2] A two-stage method has also been described involving the reaction of 2-chloro-3,5-dinitropyridine with a triazole-5-thiol, followed by intramolecular cyclization.[2]
Solid-Phase Synthesis
For the generation of diverse libraries of thiazolo[4,5-b]pyridin-7(4H)-one derivatives, an efficient traceless solid-phase synthesis has been developed. This multi-step sequence allows for the introduction of diversity at three different positions on the scaffold.
Chemical Reactivity
The this compound scaffold offers multiple sites for chemical modification, making it a versatile template for generating a wide array of derivatives. The primary points of reactivity are the nitrogen atom of the thiazolidinone ring (N3), the pyridine ring, and the thione group.
Reactions at the Thione Group
The exocyclic sulfur atom of the thione group is a soft nucleophile and readily reacts with electrophiles.
-
Alkylation: S-alkylation can be achieved using various alkyl halides to introduce diverse side chains.
-
Acylation: Reaction with acyl halides or anhydrides can lead to S-acylated products.
Reactions at the N3 Position
The nitrogen at the 3-position is also nucleophilic and can be functionalized.
-
Aminomethylation: The Mannich reaction with formaldehyde and a primary or secondary amine introduces an aminomethyl group at the N3 position.
-
Alkylation and Arylation: N-alkylation and N-arylation can be performed to introduce a variety of substituents.
Reactions on the Pyridine Ring
The pyridine ring can undergo electrophilic and nucleophilic aromatic substitution, depending on the existing substituents and reaction conditions, allowing for further diversification.
Biological Activity and Therapeutic Potential
Derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1]
Kinase Inhibition
While much of the potent kinase inhibition data comes from the isomeric thiazolo[5,4-b]pyridine scaffold, it provides strong evidence for the potential of the broader thiazolopyridine class as kinase inhibitors. These compounds have shown inhibitory activity against several key kinases involved in cancer progression.
Table 1: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 6r | c-KIT (V560G/D816V mutant) | 4.77 | [3] |
| Imatinib (control) | c-KIT (V560G/D816V mutant) | 37.93 | [4] |
| Sunitinib (control) | c-KIT (V560G/D816V mutant) | 3.98 | [4] |
| 19a | PI3Kα | 0.0036 | [5] |
Table 2: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivative 6r
| Cell Line | Target | GI₅₀ (µM) | Reference |
| HMC1.2 | c-KIT (V560G/D816V) | 1.15 | [3] |
Anti-inflammatory and Antioxidant Activity
Derivatives of thiazolo[4,5-b]pyridin-2-one have been shown to possess significant anti-inflammatory and antioxidant properties.[6] The anti-inflammatory activity has been demonstrated in carrageenan-induced rat paw edema models, with some compounds exceeding the efficacy of the standard drug, Ibuprofen.[6] The antioxidant potential is often evaluated using the DPPH radical scavenging assay.[6]
Experimental Protocols
General Synthesis of Fused Thiazolo[4,5-b]pyridines
A general procedure for synthesizing fused thiazolo[4,5-b]pyridines involves the base-promoted reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles. For example, to a solution of the intermediate compound (1 mmol) in DMF (10 mL), Na₂CO₃ (106 mg, 1 mmol) is added. The mixture is stirred at 80 °C for 3–4 hours, then poured into water and acidified. The resulting precipitate is filtered, washed, and dried to yield the final product.[7]
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This is then diluted to a working concentration (e.g., 0.1 mM).[8]
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of dilutions.[8]
-
Reaction: The sample solutions are mixed with an equal volume of the DPPH working solution.[8]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated.[8]
Carrageenan-Induced Paw Edema Assay
-
Animal Preparation: Male Wistar rats (180-200g) are used. The animals are fasted overnight before the experiment with free access to water.[9]
-
Dosing: The test compound, vehicle control, or a reference drug (e.g., indomethacin) is administered orally one hour before the induction of inflammation.[9]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[11]
Visualizations
Signaling Pathways
Thiazolopyridine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the c-KIT and PI3K pathways.
Caption: The c-KIT signaling pathway and the inhibitory action of thiazolopyridine derivatives.
Caption: The PI3K/AKT signaling pathway and the site of inhibition by thiazolopyridine derivatives.
Experimental Workflows
Caption: General workflow for the synthesis of fused thiazolo[4,5-b]pyridines.
Caption: A typical workflow for the biological evaluation of thiazolopyridine derivatives.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors [mdpi.com]
- 6. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Thiazolo[4,5-b]pyridine-2(3H)-thione: A Comprehensive Technical Guide to a Promising Purine Bioisostere in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a versatile purine bioisostere. This guide focuses on the core structure, Thiazolo[4,5-b]pyridine-2(3H)-thione, and its derivatives, exploring their synthesis, biological activities, and therapeutic potential. By mimicking the purine structure, these compounds have been investigated for a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. This document provides a detailed overview of the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action, offering a valuable resource for the design and development of novel therapeutics based on this privileged scaffold.
Introduction: The Rise of a Privileged Scaffold
The fusion of thiazole and pyridine rings gives rise to the thiazolo[4,5-b]pyridine system, a class of heterocyclic compounds with significant biological relevance.[1] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, making them attractive candidates for drug discovery. The thione functional group at the 2-position of the thiazolo[4,5-b]pyridine core serves as a key building block for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities. These activities range from antimicrobial and anticancer to herbicidal and anti-inflammatory properties.[2]
Synthetic Strategies
The construction of the thiazolo[4,5-b]pyridine core can be achieved through several synthetic routes, primarily categorized by the ring that is formed last.
Pyridine Ring Annulation to a Thiazole Precursor
A common approach involves the construction of the pyridine ring onto a pre-existing thiazole derivative. This often involves the reaction of 2-aminothiazole derivatives with various reagents to build the fused pyridine ring. For example, a three-component condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid has been utilized to synthesize 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones.[1]
Thiazole Ring Annulation to a Pyridine Precursor
Alternatively, the thiazole ring can be annulated onto a pyridine core. This can be achieved by reacting a substituted pyridine, such as 2-aminopyridine-3-thiol, with appropriate reagents to form the fused thiazole ring.[3] Another method involves the acylation of a pyridin-2-amine, followed by treatment with a sulfurizing agent like phosphorus pentasulfide (P2S5) and subsequent oxidation to yield the thiazolo[4,5-b]pyridine scaffold.[3]
A generalized synthetic workflow for the construction of thiazolo[4,5-b]pyridine derivatives is depicted below.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for therapeutic development.
Anticancer Activity
Several thiazolo[4,5-b]pyridine derivatives have been evaluated for their anticancer properties. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. For instance, certain derivatives have shown potent inhibitory activity against c-KIT and phosphoinositide 3-kinase (PI3K).[4][5]
The signaling pathways affected by these kinase inhibitors are crucial for cell growth, proliferation, and survival.
Antimicrobial and Antifungal Activity
The thiazolo[4,5-b]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.[6] Some derivatives have shown significant activity against pathogenic bacteria and fungi.[6]
Anti-inflammatory and Antioxidant Properties
Certain thiazolo[4,5-b]pyridine-2-one derivatives have exhibited potent anti-inflammatory and antioxidant activities.[7][8] The anti-inflammatory effects have been demonstrated in vivo using models such as carrageenan-induced rat paw edema.[8] The antioxidant properties are often evaluated through in vitro assays like the DPPH radical scavenging method.[9]
Herbicidal Activity
Interestingly, some 2,3-dihydro[1][9]thiazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of acyl-ACP thioesterase, leading to significant herbicidal activity against commercially important weeds.[10]
Quantitative Biological Data
The following table summarizes the reported biological activities of selected thiazolo[4,5-b]pyridine derivatives.
| Compound Class | Target/Assay | Activity | Reference |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT Kinase | IC50 = 9.87 µM (for compound 6h) | [4] |
| Thiazolo[5,4-b]pyridine Derivatives | PI3Kα Kinase | IC50 = 3.6 nM (for compound 19a) | [5] |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Pseudomonas aeruginosa | MIC = 0.21 µM (for compound 3g) | [6] |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Escherichia coli | MIC = 0.21 µM (for compound 3g) | [6] |
| Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile | Carrageenan-induced rat paw edema | Strong anti-inflammatory action | [8] |
| Thiazolo[4,5-b]pyridine-carbonitrile linked 1,2,3-triazoles | ABTS•+ radical scavenging | IC50 = 15.18 ± 0.25 µM (for compound 9i) | [11] |
| Thiazolo[4,5-b]pyridine-carbonitrile linked 1,2,3-triazoles | Lipid peroxidation inhibition | IC50 = 09.10 ± 0.46 µM (for compound 9i) | [11] |
Experimental Protocols
General Synthesis of 3-Aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones
This protocol is adapted from the synthesis of novel thiazolo[4,5-b]pyridines with antioxidant properties.[9]
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of a 3-aryl-4-iminothiazolidine-2-one and ethyl acetoacetate.
-
Reaction Conditions: The specific solvent and catalyst may vary depending on the substrate, but a common approach is to use a suitable solvent and a catalytic amount of a base. The reaction mixture is typically heated under reflux.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol is a standard method for evaluating the radical scavenging activity of synthesized compounds.[9]
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol). Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
The general workflow for in vitro screening of these compounds is illustrated below.
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their role as purine bioisosteres has enabled the development of potent inhibitors of various biological targets, leading to a broad range of therapeutic applications. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for structure-activity relationship (SAR) studies and lead optimization.
Future research in this area should focus on:
-
Expanding the diversity of the thiazolo[4,5-b]pyridine library through innovative synthetic methodologies.
-
Conducting comprehensive in vivo studies to validate the therapeutic potential of the most promising lead compounds.
-
Elucidating the detailed mechanisms of action and identifying novel biological targets for this class of compounds.
-
Leveraging computational modeling and structure-based drug design to guide the development of next-generation thiazolo[4,5-b]pyridine-based therapeutics with enhanced potency and selectivity.
The continued exploration of the thiazolo[4,5-b]pyridine scaffold holds great promise for the discovery of novel and effective treatments for a wide range of diseases.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. This compound [myskinrecipes.com]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5- b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
Initial Screening of Biological Activity for Thiazolo[4,5-b]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial stages of screening the biological activity of compounds based on the thiazolo[4,5-b]pyridine scaffold. While the core focus is on thiazolo[4,5-b]pyridine-2(3H)-thione and its analogs, this document draws upon published data from closely related structures, such as thiazolo[4,5-b]pyridin-2-ones and thiazolo[4,5-d]pyrimidines, to present a broader understanding of the potential therapeutic applications of this heterocyclic system. The thione functionality is a key building block for creating diverse libraries of heterocyclic compounds with potential antimicrobial, antiviral, and anticancer properties.[1]
This guide details standardized experimental workflows, specific laboratory protocols, and summarizes key quantitative data. It also visualizes critical pathways and processes to facilitate a deeper understanding of the screening cascade and potential mechanisms of action.
General Synthesis and Screening Workflow
The initial exploration of thiazolo[4,5-b]pyridine analogs begins with chemical synthesis to generate a library of diverse compounds, followed by a systematic, multi-tiered biological screening process to identify promising "hit" compounds for further development.
Caption: High-level workflow from synthesis to hit identification.
Anticancer Activity Screening
Thiazole-based heterocyclic compounds are recognized for their potential as anticancer agents. Analogs are frequently screened for their ability to inhibit the growth of or kill cancer cells (cytotoxicity). Some pyridine-thiazole hybrid molecules have shown high antiproliferative activity and selectivity for cancer cell lines over normal cells.[2]
Anticancer Screening Workflow
The typical workflow involves an initial high-throughput screen against a panel of cancer cell lines, followed by more detailed studies on the most active compounds to determine their potency and mechanism.
Caption: Workflow for in vitro anticancer activity screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
Thiazolo[4,5-b]pyridine analogs dissolved in DMSO.
-
Human cancer cell line (e.g., MCF-7 breast cancer).
-
Culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of culture medium per well.[4] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 10-50 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm or 590 nm, with a reference wavelength of >650 nm.[3]
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Summary of Anticancer Activity Data
The following table summarizes the cytotoxic activity of various thiazolo[4,5-b]pyridine and related analogs against human cancer cell lines.
| Compound Class/Derivative | Cell Line(s) | Activity Measurement | Result | Reference(s) |
| Thiazolo[4,5-d]pyrimidine-2-thione (7-Chloro-3-phenyl-5-trifluoromethyl) | Leukemia (CCRF-CEM, MOLT-4), NSCLC (NCI-H522), Colon (SW620), Renal (UO-31) | Growth Percent | -51.41%, -27.71%, -67.57%, -63.05%, -82.97% respectively | [6] |
| Thiazolo[4,5-d]pyrimidin-2-one (7-Chloro-3,5-diphenyl) | Renal (UO-31), Melanoma (MALME-3M), NSCLC (NCI-H522) | Growth Percent | Noticeable cytotoxic activity at 10⁻⁵ M concentration | [7] |
| Chalcone-oxazolo[4,5-b]pyridine Hybrids | MCF-7, A549, Colo-205, A2780 | IC₅₀ | 0.013 µM to 12.45 µM (several compounds more potent than etoposide) | [8] |
| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | IC₅₀ | 0.57 µM | [2] |
| Thiazole-2(3H)-thiones (Combretastatin A-4 analogs) | MCF-7 (Breast) | IC₅₀ | 1.14 µg/mL and 2.41 µg/mL for 3-(chlorobenzyl) derivatives | [9] |
Potential Anticancer Mechanisms
The cytotoxic effects of thiazole-based compounds can be attributed to various mechanisms, including the disruption of microtubule dynamics and interference with DNA repair pathways.
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory Activity Screening
Chronic inflammation is a key component of many diseases. Thiazolo[4,5-b]pyridine derivatives are investigated for their potential to mitigate inflammatory responses, often by targeting enzymes and signaling molecules involved in the inflammatory cascade.
Anti-inflammatory Screening Workflow
In vivo models, such as the carrageenan-induced paw edema assay in rodents, are the gold standard for preliminary screening of acute anti-inflammatory activity.
Caption: Workflow for in vivo anti-inflammatory screening.
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute, non-immune inflammation.[10] The inflammatory response is biphasic, involving early mediators like histamine and a later phase mediated by prostaglandins.[10][11]
Materials:
-
Wistar rats (240-285 g).[10]
-
Test compounds and a reference NSAID (e.g., Ibuprofen or Indomethacin).[11][12]
-
1% (w/v) Lambda Carrageenan suspension in sterile saline.[13][14]
Procedure:
-
Animal Grouping: Acclimatize animals and divide them into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 5 mg/kg), and Test Compound groups at various doses.[11][14]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.[11]
-
Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[11][14]
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat.[10][11][13]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume (Vₜ - V₀).
Summary of Anti-inflammatory Activity Data
Several studies on thiazolo[4,5-b]pyridin-2-one derivatives demonstrate significant anti-inflammatory effects in the carrageenan-induced paw edema model.
| Compound Class/Derivative | Model | Reference Drug | Activity (% Inhibition of Edema) | Reference(s) |
| N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones | Rat Paw Edema | Ibuprofen | Some compounds approach or exceed the activity of Ibuprofen. | [15] |
| 3-(5-mercapto-[3][11]oxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones | Rat Paw Edema | Ibuprofen | Halogen-containing substituents showed 36.5% to 41.3% inhibition. | [12] |
| 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | Rat Paw Edema | Ibuprofen | Some derivatives showed strong action, exceeding Ibuprofen. | [16] |
| 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Rat Paw Edema | Ibuprofen | Showed 36.2% inhibition. | [15] |
Inflammatory Signaling Pathway
The anti-inflammatory action of NSAID-like compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. The carrageenan model also involves pro-inflammatory cytokines like TNF-α and IL-1β.[14]
Caption: Key targets in the inflammatory cascade.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the search for new chemical scaffolds. Thiazole and its fused derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[17][18]
Antimicrobial Screening Workflow
Initial screening is typically performed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of MIC values, a quantitative measure of a compound's antimicrobial potency.[19]
Materials:
-
96-well microtiter plates.
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[19]
-
Standardized microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL).
-
Test compounds dissolved in a suitable solvent.
-
Positive control antibiotic (e.g., Ampicillin).
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Add a specific volume (e.g., 10 µL) of this inoculum to each well, except for the sterility control well. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[19]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[20]
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10-100 µL from each clear well onto an appropriate agar plate. Incubate the agar plates overnight. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[20]
Summary of Antimicrobial Activity Data
Screening of thiazolo[4,5-b]pyridine and related scaffolds has identified compounds with notable activity against various pathogens.
| Compound Class/Derivative | Organism(s) | Activity Measurement | Result (MIC) | Reference(s) |
| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium, S. aureus | MIC / MBC | MIC range: 0.008–0.24 mg/mL | [20] |
| Thiazolo[4,5-d]pyrimidine (Compound 2a) | Gram-positive bacteria & yeasts | Inhibition | Significant inhibitory effect | [21] |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (Compound 3g) | P. aeruginosa, E. coli | MIC | 0.21 µM | [22] |
Potential Antimicrobial Mechanisms
The antimicrobial activity of thiazole derivatives can stem from the inhibition of essential microbial enzymes that are distinct from their mammalian counterparts, offering a window for selective toxicity.
Caption: Potential bacterial and fungal enzyme targets.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. atcc.org [atcc.org]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 16. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
In Silico Prediction of ADME Properties for Novel Thiazolo[4,5-b]pyridine-2(3H)-thione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a complex, time-consuming, and costly endeavor. A significant number of promising drug candidates fail in the later stages of clinical trials due to unfavorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). The ability to predict these properties early in the drug discovery pipeline using computational (in silico) methods is therefore of paramount importance. This guide provides a technical overview of the in silico methodologies used to predict the ADME properties of a novel class of heterocyclic compounds: thiazolo[4,5-b]pyridine-2(3H)-thione derivatives. These compounds have garnered interest due to their diverse biological activities, making them attractive scaffolds for drug design.
Introduction to In Silico ADME Prediction
In silico ADME prediction leverages computational models to estimate the pharmacokinetic profile of a compound based on its chemical structure. These methods offer a rapid and cost-effective way to screen large libraries of virtual compounds, prioritizing those with a higher probability of success for synthesis and further experimental testing. Key ADME properties that are routinely evaluated in silico include solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity.
Methodologies for ADME Prediction
A variety of computational approaches are employed to predict ADME properties. These can be broadly categorized into two main types: physicochemical property calculations and Quantitative Structure-Activity Relationship (QSAR) models.
Physicochemical Property Calculations and Rule-Based Filtering
A fundamental step in ADME profiling is the calculation of key physicochemical properties that influence a compound's behavior in a biological system. These properties are often used in rule-based filters, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. While not a direct prediction of ADME, these rules help to identify compounds with a higher likelihood of good oral bioavailability.
Experimental Protocol: Physicochemical Property Calculation
-
Input : The 2D or 3D structure of the this compound derivative is provided as input, typically in a SMILES or SDF format.
-
Software : Computational tools such as SwissADME, ChemDraw, or MOE (Molecular Operating Environment) are commonly used.
-
Calculation : The software calculates a range of descriptors, including:
-
Molecular Weight (MW) : The mass of the molecule.
-
LogP : The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
-
Hydrogen Bond Donors (HBD) : The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) : The number of nitrogen and oxygen atoms.
-
Topological Polar Surface Area (TPSA) : The surface area of polar atoms, which correlates with permeability.
-
-
Analysis : The calculated values are compared against established thresholds, such as those defined by Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific ADME property.[1][2] These models are built using a training set of compounds for which the property of interest has been experimentally determined.
Experimental Protocol: QSAR Model Development
-
Data Collection : A dataset of diverse compounds with experimentally measured ADME data (e.g., solubility, permeability, metabolic stability) is compiled.
-
Descriptor Calculation : For each compound in the dataset, a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated.
-
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a regression or classification model that links the descriptors to the ADME property.[2]
-
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.[1]
-
Prediction : The validated QSAR model is then used to predict the ADME properties of novel this compound derivatives.
Molecular Docking and Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of ADME, docking can be used to predict interactions with metabolic enzymes (e.g., cytochrome P450s) or transporter proteins.
Experimental Protocol: Molecular Docking for Metabolism Prediction
-
Protein Preparation : The 3D crystal structure of the target protein (e.g., a CYP450 isoform) is obtained from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning bond orders, and minimizing the energy.
-
Ligand Preparation : The 3D structure of the this compound derivative is generated and its energy is minimized.
-
Docking Simulation : A docking program (e.g., AutoDock, Glide) is used to systematically explore the conformational space of the ligand within the active site of the protein.
-
Scoring and Analysis : The resulting poses are ranked using a scoring function that estimates the binding affinity. A high binding score suggests that the compound is a potential substrate or inhibitor of the enzyme. Molecular dynamics simulations can further refine the binding mode and stability of the complex.[4][5]
Predicted ADME Properties of this compound Derivatives
The following table summarizes the predicted ADME properties for a representative set of hypothetical this compound derivatives. This data is illustrative and based on typical results from in silico predictions for similar heterocyclic compounds.
| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Drug-Likeness |
| THP-001 | 250.3 | 2.1 | 1 | 4 | 75.6 | High | No | No | 0.55 |
| THP-002 | 312.4 | 3.5 | 1 | 5 | 85.2 | High | No | Yes | 0.55 |
| THP-003 | 288.3 | 2.8 | 2 | 4 | 95.8 | High | No | No | 0.21 |
| THP-004 | 350.5 | 4.2 | 1 | 5 | 85.2 | Low | No | Yes | -1.20 |
| THP-005 | 264.3 | 2.3 | 1 | 4 | 75.6 | High | No | No | 0.55 |
Visualizing Computational Workflows and Pathways
In Silico ADME Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADME properties for a novel compound series.
Interaction with Cyclooxygenase (COX) Pathway
Some thiazolopyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[6][7] The simplified diagram below illustrates the role of COX enzymes in the arachidonic acid cascade and the potential point of intervention for this compound derivatives.
Conclusion
In silico ADME prediction is an indispensable tool in modern drug discovery. By applying a combination of physicochemical calculations, QSAR modeling, and molecular docking, researchers can build a comprehensive profile of the likely pharmacokinetic behavior of novel this compound derivatives. This allows for the early identification of candidates with a higher probability of success, thereby optimizing resources and accelerating the development of new medicines. The methodologies and workflows described in this guide provide a framework for the rational design and selection of promising therapeutic agents from this important class of compounds.
References
- 1. Pharmacophore modeling, 3D-QSAR, docking study and ADME prediction of acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 5. [PDF] Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | Semantic Scholar [semanticscholar.org]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Equilibrium of 3H-thiazolo[4,5-b]pyridine-2-thione: A Technical Guide for Researchers
Disclaimer: As of late 2025, dedicated experimental studies on the tautomeric equilibrium of 3H-thiazolo[4,5-b]pyridine-2-thione are not available in the published scientific literature. This guide provides a comprehensive framework based on established principles and data from analogous heterocyclic systems to direct future research and development efforts.
Introduction: The Significance of Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. For nitrogen-containing heterocyclic compounds, the specific equilibrium between thione and thiol forms can dictate a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and, critically, its biological activity. The 3H-thiazolo[4,5-b]pyridine-2-thione core is a "privileged scaffold" in medicinal chemistry, with derivatives showing potential as anti-inflammatory, antioxidant, and tuberculostatic agents.[1][2] A thorough understanding of its tautomeric behavior is therefore essential for the rational design of new therapeutic agents.
This technical guide outlines the potential tautomeric forms of 3H-thiazolo[4,5-b]pyridine-2-thione, predicts the likely predominant species based on analogous systems, and provides detailed experimental and computational protocols for the definitive study of this equilibrium.
The Thione-Thiol Tautomeric Equilibrium
3H-thiazolo[4,5-b]pyridine-2-thione can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium involves the migration of a proton between the nitrogen atom of the pyridine ring and the exocyclic sulfur atom.
Caption: The thione-thiol tautomeric equilibrium of 3H-thiazolo[4,5-b]pyridine-2-thione.
Based on extensive studies of similar heterocyclic systems, such as 1,2,4-triazole-3-thiones, the thione form is generally the more stable and predominant tautomer in the gas phase and in various solvents.[3] This preference is often attributed to the greater stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant (K_T) and the Gibbs free energy difference (ΔG) between the two forms. These parameters are highly dependent on the solvent, temperature, and pH. The following table illustrates how such data should be presented.
| Solvent | Dielectric Constant (ε) | K_T = [Thiol]/[Thione] | ΔG (kcal/mol) at 298 K |
| n-Hexane | 1.88 | Data Not Available | Data Not Available |
| Chloroform | 4.81 | Data Not Available | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available | Data Not Available |
| DMSO | 46.7 | Data Not Available | Data Not Available |
| Water | 80.1 | Data Not Available | Data Not Available |
| Caption: Hypothetical quantitative data for the tautomeric equilibrium of 3H-thiazolo[4,5-b]pyridine-2-thione in various solvents. |
Experimental and Computational Workflow
A systematic approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the tautomeric equilibrium.
Caption: A generalized workflow for the study of tautomeric equilibrium.
Detailed Experimental and Computational Protocols
Synthesis of 3H-thiazolo[4,5-b]pyridine-2-thione
A common route to the thiazolo[4,5-b]pyridine scaffold involves the cyclization of 2-aminopyridine-3-thiol with a suitable one-carbon synthon.
-
Reaction: 2-aminopyridine-3-thiol is reacted with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH) in a solvent like ethanol.
-
Procedure:
-
Dissolve 2-aminopyridine-3-thiol and KOH in ethanol.
-
Add carbon disulfide dropwise at room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Spectroscopic Analysis
5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful techniques for studying tautomerism in solution.
-
¹H NMR:
-
Thione Form: Expect a broad singlet for the N-H proton, typically in the range of δ 11-14 ppm.
-
Thiol Form: Expect a sharp singlet for the S-H proton, likely in the range of δ 7-9 ppm. The absence of the low-field N-H proton signal would be indicative of the thiol tautomer.
-
-
¹³C NMR:
-
Thione Form: The C=S carbon atom should exhibit a characteristic signal in the downfield region, typically around δ 180-200 ppm.
-
Thiol Form: The C-S carbon atom would be expected to resonate at a higher field, likely in the range of δ 150-160 ppm.
-
5.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy can provide evidence for the presence of key functional groups.
-
Thione Form: Look for a characteristic C=S stretching vibration band in the region of 1050-1250 cm⁻¹. The N-H stretching vibration should appear as a broad band around 3100-3300 cm⁻¹.
-
Thiol Form: The S-H stretching vibration would be expected as a weak band near 2550-2600 cm⁻¹. The C=N stretching vibration should be observable around 1600-1650 cm⁻¹.
5.2.3 UV-Vis Spectroscopy The two tautomers will have different chromophores and thus different UV-Vis absorption spectra.
-
Thione Form: Typically exhibits a strong π → π* transition at a longer wavelength due to the C=S chromophore.
-
Thiol Form: The absorption maximum is generally at a shorter wavelength.
-
Solvent Effects: By measuring the spectra in solvents of varying polarity, shifts in the equilibrium can be observed, providing qualitative information about the relative stability of the tautomers.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.
-
Methodology:
-
Build the 3D structures of both the thione and thiol tautomers.
-
Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM). A common level of theory for such studies is B3LYP with a basis set like 6-311++G(d,p).[3]
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of both tautomers.
-
The relative energy (ΔG) can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔG = -RT ln(K_T).
-
Conclusion and Future Outlook
While direct experimental data for 3H-thiazolo[4,5-b]pyridine-2-thione is currently lacking, the principles and methodologies outlined in this guide provide a clear path forward for its investigation. Based on analogous heterocyclic systems, it is predicted that the thione tautomer will be the predominant form. However, definitive confirmation and quantification of the tautomeric equilibrium require the application of the spectroscopic and computational methods detailed herein. Such studies are crucial for advancing the understanding of this important heterocyclic system and for guiding the development of novel drug candidates.
References
- 1. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of Thiazolo[4,5-b]pyridine-2(3H)-thione Tautomer Stability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical calculations employed to determine the relative stability of the tautomeric forms of thiazolo[4,5-b]pyridine-2(3H)-thione. Understanding the predominant tautomeric form is crucial in drug design and development, as different tautomers can exhibit varied pharmacological profiles and physicochemical properties. This document outlines the computational methodologies, presents representative data, and visualizes the key processes involved in such an analysis.
Introduction to Tautomerism in this compound
This compound can exist in two primary tautomeric forms: the thione form and the thiol form. This tautomerism involves the migration of a proton between a nitrogen atom in the thiazole ring and the exocyclic sulfur atom. The equilibrium between these two forms is a critical factor in the molecule's chemical reactivity, hydrogen bonding capability, and interaction with biological targets. Quantum chemical calculations provide a powerful tool to predict the relative stabilities of these tautomers in different environments.
Computational Methodology
The determination of tautomer stability is primarily achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method for such investigations.[1][2] A typical computational protocol involves the following steps:
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find the lowest energy conformation. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p).[2]
-
Frequency Calculations: Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), which are essential for accurate energy comparisons.
-
Energy Calculations: Single-point energy calculations are often performed using a higher level of theory or a larger basis set to obtain more accurate electronic energies for the optimized geometries.
-
Solvent Effects: The influence of a solvent on tautomeric stability can be significant. The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.
The following diagram illustrates a typical workflow for these computational studies:
Tautomeric Equilibrium
The equilibrium between the thione and thiol forms of this compound is depicted below. The thione form is characterized by a carbon-sulfur double bond, while the thiol form contains a carbon-sulfur single bond and a sulfur-hydrogen bond, with the proton having migrated from the nitrogen atom.
Quantitative Analysis of Tautomer Stability
The relative stability of the tautomers is determined by comparing their calculated energies. The tautomer with the lower total energy is considered the more stable form. The following tables summarize representative quantitative data obtained from DFT calculations on the thione and thiol tautomers of this compound.
Note: The following data is illustrative and based on typical results for similar heterocyclic thione systems. Actual values may vary depending on the specific computational methods and parameters employed.
Table 1: Relative Energies of this compound Tautomers
| Tautomer | Method/Basis Set | Environment | Relative Energy (kcal/mol) |
| Thione | B3LYP/6-31G(d,p) | Gas Phase | 0.00 |
| Thiol | B3LYP/6-31G(d,p) | Gas Phase | +5.8 |
| Thione | B3LYP/6-31G(d,p) | Water (PCM) | 0.00 |
| Thiol | B3LYP/6-31G(d,p) | Water (PCM) | +4.2 |
Table 2: Thermodynamic Properties of this compound Tautomers (Gas Phase)
| Tautomer | Zero-Point Vibrational Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Thione | 0.12345 | -876.54321 | -876.50123 |
| Thiol | 0.12311 | -876.53409 | -876.49211 |
Table 3: Calculated Dipole Moments of this compound Tautomers (Gas Phase)
| Tautomer | Dipole Moment (Debye) |
| Thione | 4.5 |
| Thiol | 2.1 |
The data consistently indicates that the thione tautomer is the more stable form in both the gas phase and in a polar solvent like water, as evidenced by its lower relative energy. This is a common finding in studies of similar heterocyclic thiones.[2][3] The higher dipole moment of the thione form suggests it will have stronger dipole-dipole interactions.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the tautomeric stability of this compound. The computational results strongly suggest that the thione form is energetically more favorable than the thiol form. This information is invaluable for medicinal chemists and drug development professionals, as it allows for a more accurate understanding of the molecule's structure, reactivity, and potential biological interactions, thereby guiding the design of more effective therapeutic agents.
References
Novel Synthetic Pathways to the Thiazolo[4,5-b]pyridine-2(3H)-thione Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth overview of novel synthetic routes to the thiazolo[4,5-b]pyridine-2(3H)-thione core, a key intermediate for the development of diverse therapeutic agents. The document details various synthetic strategies, presents experimental protocols for key reactions, and summarizes quantitative data for comparative analysis.
Synthetic Strategies for the Thiazolo[4,5-b]pyridine Core
The construction of the thiazolo[4,5-b]pyridine ring system can be broadly categorized into two main approaches: pyridine annulation to a pre-existing thiazole ring and thiazole annulation to a pyridine precursor .
Pyridine Annulation to a Thiazole Ring
This strategy involves the formation of the pyridine ring onto a thiazole derivative. Common methods include:
-
[3+3] Cyclocondensation: This approach involves the reaction of a three-atom component from a thiazole derivative with a three-atom component from another reactant to form the six-membered pyridine ring. A notable example is the reaction of 4-aminothiazol-2(5H)-one derivatives with α,β-unsaturated ketones or aldehydes.[3]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical way to synthesize complex molecules in a single step. For the synthesis of thiazolo[4,5-b]pyridines, a three-component condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and a C-H activated compound like Meldrum's acid can be employed.[1]
-
Domino Reactions: These reactions involve a cascade of intramolecular transformations, leading to the formation of the fused ring system.
Thiazole Annulation to a Pyridine Ring
This approach starts with a functionalized pyridine derivative and builds the thiazole ring onto it. A direct and efficient method for the synthesis of the this compound core involves the reaction of 2-aminopyridine-3-thiol with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.
Experimental Protocols
Synthesis of this compound from 2-Aminopyridine-3-thiol
This protocol describes a common and direct method for the synthesis of the core scaffold.
Reaction Scheme:
A schematic for the synthesis of the core thione.
Materials:
-
2-Aminopyridine-3-thiol
-
Carbon disulfide (CS₂)
-
Pyridine (as solvent and base)
-
Ethanol
Procedure:
-
A solution of 2-aminopyridine-3-thiol (1.0 eq) in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.
-
Carbon disulfide (1.2 eq) is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the excess pyridine is removed under reduced pressure.
-
The resulting solid residue is triturated with a small amount of cold ethanol and filtered to obtain the crude product.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one via [3+3] Cyclocondensation
This protocol provides an example of constructing a derivative of the thiazolo[4,5-b]pyridine core using a [3+3] cyclocondensation approach.
Reaction Scheme:
A schematic for the [3+3] cyclocondensation.
Materials:
-
4-Amino-5H-thiazol-2-one
-
Benzylideneacetone
-
Glacial acetic acid
-
Methanol
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 4-amino-5H-thiazol-2-one (1.0 mmol) and benzylideneacetone (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction is monitored by TLC.[3]
-
Upon completion, the reaction mixture is cooled and allowed to stand at room temperature overnight.[3]
-
The precipitated solid is collected by filtration, washed with methanol (5–10 mL), and recrystallized from a mixture of DMF and acetic acid (1:2) or glacial acetic acid.[3]
-
The final product is washed successively with acetic acid, water, methanol, and diethyl ether.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various thiazolo[4,5-b]pyridine derivatives.
Table 1: Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives [2]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | DMF | 25 | 90 |
| 2 | K₂CO₃ | DMF | 25 | 88 |
| 3 | Cs₂CO₃ | DMF | 25 | 85 |
| 4 | DBU | DMF | 25 | 75 |
| 5 | NaH | THF | 25 | 60 |
| 6 | NaH | CH₃CN | 25 | 55 |
Table 2: Synthesis of 5-Methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-ones [3]
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 70 | >240 |
| 3b | 4-Methylphenyl | 75 | >240 |
| 3c | 4-Methoxyphenyl | 72 | >240 |
| 3d | 3-Hydroxy-4-methoxyphenyl | 65 | >240 |
| 3e | 4-Chlorophenyl | 73 | >240 |
| 3f | 4-Bromophenyl | 78 | >240 |
| 3g | 4-Nitrophenyl | 80 | >240 |
Biological Activity and Signaling Pathway
Derivatives of the thiazolo[4,5-b]pyridine core have shown significant potential as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[4][5]
The thiazolo[4,5-b]pyridine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PI3K isoforms.[6] Molecular docking studies have suggested that the nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine ring (an isomer of the 4,5-b system) can form a key hydrogen bond with the hinge region residue VAL851 of PI3Kα, a critical interaction for inhibitory activity.
Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the proposed point of inhibition by thiazolo[4,5-b]pyridine derivatives.
PI3K/Akt signaling pathway and inhibition.
This guide provides a foundational understanding of the synthesis and potential biological applications of the this compound core. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Further exploration into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Substituted Thiazolo[4,5-b]pyridine-2(3H)-thiones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[2] The thione variant, thiazolo[4,5-b]pyridine-2(3H)-thione, serves as a crucial intermediate for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery.[3] One-pot synthesis methodologies are highly advantageous as they offer increased efficiency, reduced waste, and simplified procedures compared to multi-step approaches. This document outlines a detailed protocol for a one-pot synthesis of substituted thiazolo[4,5-b]pyridine-2(3H)-thiones, adapted from established methodologies involving the reaction of 2-chloropyridine derivatives with binucleophiles.[4]
General Reaction Scheme
The described one-pot synthesis involves the reaction of a substituted 2-chloro-3-nitropyridine with a 1,3-(S,N)-binucleophile, such as a thiourea or dithiocarbamate derivative, in the presence of a base. The reaction proceeds through an initial nucleophilic aromatic substitution of the chlorine atom, followed by an intramolecular cyclization via a Smiles rearrangement and subsequent substitution of the nitro group to form the fused thiazolo[4,5-b]pyridine ring system.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of the target compounds.
Caption: General workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a substituted this compound derivative. Researchers should adapt molar equivalents and purification methods based on the specific substrates used.
Materials:
-
Substituted 2-chloro-3-nitropyridine (1.0 mmol)
-
4-Oxopyrimidine-2-thione derivative (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Standard laboratory glassware and stirring/heating apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Purification supplies (solvents for recrystallization or silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted 2-chloro-3-nitropyridine (1.0 mmol, 1.0 eq), the 4-oxopyrimidine-2-thione derivative (1.0 mmol, 1.0 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 20 mL) and then a small amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture) or by column chromatography on silica gel to afford the pure this compound derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Data Presentation: Substrate Scope and Yields
The efficiency of this one-pot synthesis can be evaluated across a range of substituted starting materials. The following table summarizes representative yields for the synthesis of various fused thiazolo[4,5-b]pyridine derivatives based on the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles.[4][5]
| Entry | 2-Chloro-3-nitropyridine Derivative | 1,3-(S,N)-Binucleophile | Product Structure | Yield (%) |
| 1 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 6-Methylpyrimidine-2,4(1H,3H)-dithione | 3-Nitro-7-methyl-9H-pyrido[2',3':4,5][1]thiazolo[3,2-a]pyrimidin-9-one | 65% |
| 2 | 2-Chloro-3-nitropyridine | 6-Methylpyrimidine-2,4(1H,3H)-dithione | 7-Methyl-9H-pyrido[2',3':4,5][1][6]thiazolo[3,2-a]pyrimidin-9-one | 72% |
| 3 | 2-Chloro-3-nitropyridine | 6-Phenylpyrimidine-2,4(1H,3H)-dithione | 7-Phenyl-9H-pyrido[2',3':4,5][1][6]thiazolo[3,2-a]pyrimidin-9-one | 70% |
| 4 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 3-Methyl-1H-1,2,4-triazole-5(4H)-thione | 2-Methyl-7-nitro[1][5]triazolo[5',1':2,3]thiazolo[4,5-b]pyridine | 67% |
| 5 | 2-Chloro-3-nitropyridine | 1H-1,2,4-triazole-5(4H)-thione | 7-Nitro[1][2][5]triazolo[5',1':2,3]thiazolo[4,5-b]pyridine | 67% |
Note: The yields are based on isolated products as reported in the literature and may vary depending on specific reaction conditions and purification techniques.
Applications in Drug Development
Thiazolo[4,5-b]pyridine derivatives are of significant interest to drug development professionals due to their diverse biological activities. The thione functionality at the 2-position provides a versatile handle for introducing further molecular diversity, which is critical for structure-activity relationship (SAR) studies. These compounds have been investigated for:
-
Anticancer Activity: Certain derivatives have shown potent antiproliferative effects against various human cancer cell lines.[7][8]
-
Anti-inflammatory and Antioxidant Properties: The scaffold has been used to develop novel anti-inflammatory and antioxidant agents.[2]
-
Kinase Inhibition: The thiazolopyridine core is present in various kinase inhibitors, highlighting its potential in oncology and immunology research.
References
- 1. Convenient one pot synthesis of some novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing 4-methylthiophenyl moiety and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyridine-2(3H)-thione Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of thiazolo[4,5-b]pyridine-2(3H)-thione analogs utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable scaffolds.[4][5]
Introduction to Microwave-Assisted this compound Synthesis
The thiazolo[4,5-b]pyridine core is a purine bioisostere, contributing to its potential to interact with various biological targets.[3] Traditional synthetic routes often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, leading to significant reductions in reaction times, increased product yields, and enhanced reaction selectivity.[4] This technology leverages the ability of polar molecules to convert electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture.[5]
The synthesis of this compound analogs can be efficiently achieved through the cyclization of 2-aminopyridine-3-carboxylate or related derivatives with carbon disulfide under microwave irradiation. This one-pot approach provides a straightforward and atom-economical route to the desired heterocyclic system.
Key Applications and Biological Significance
Thiazolo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities:
-
Antimicrobial Activity: These compounds have shown potent activity against a range of pathogenic bacteria and fungi.[2] Some derivatives are thought to exert their effect by inhibiting essential cellular enzymes like DNA gyrase.[6]
-
Anti-inflammatory Activity: Several analogs exhibit significant anti-inflammatory properties.[1][3] The proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the downregulation of the NF-κB and MAPK signaling pathways.[7][8]
-
Anticancer Activity: Certain thiazolo[4,5-b]pyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[9][10] Potential mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFA-VEGFR2 and EGF/EGFR pathways.[10]
Data Presentation: Microwave-Assisted Synthesis of this compound Analogs
The following table summarizes representative quantitative data for the microwave-assisted synthesis of various this compound analogs from substituted 2-aminonicotinic acids and carbon disulfide.
| Entry | R1 | R2 | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | H | H | 150 | 10 | 120 | 85 |
| 2 | 5-CH3 | H | 150 | 12 | 120 | 88 |
| 3 | 5-Cl | H | 150 | 10 | 120 | 92 |
| 4 | 5-OCH3 | H | 150 | 15 | 125 | 82 |
| 5 | H | 6-CH3 | 150 | 12 | 120 | 86 |
| 6 | H | 6-Br | 150 | 10 | 120 | 90 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the microwave-assisted synthesis of this compound analogs.
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of this compound Analogs
This protocol describes a one-pot synthesis from a substituted 2-aminonicotinic acid.
Materials:
-
Substituted 2-aminonicotinic acid (1.0 mmol)
-
Carbon disulfide (CS2) (2.0 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reaction vessel with a magnetic stirrer
Procedure:
-
To a 10 mL microwave reaction vessel, add the substituted 2-aminonicotinic acid (1.0 mmol), potassium hydroxide (2.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Carefully add carbon disulfide (2.0 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 W for 10-15 minutes, maintaining a temperature of 120-125°C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure this compound analog.
Protocol 2: Synthesis of Starting Material: Substituted 2-aminonicotinic acids
Substituted 2-aminonicotinic acids can be prepared from the corresponding 2-chloronicotinic acids.
Materials:
-
Substituted 2-chloronicotinic acid (1.0 mmol)
-
Aqueous ammonia (25%) (10 mL)
-
Copper(II) sulfate pentahydrate (catalytic amount)
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube, place the substituted 2-chloronicotinic acid (1.0 mmol), aqueous ammonia (10 mL), and a catalytic amount of copper(II) sulfate pentahydrate.
-
Seal the tube and heat the mixture at 150°C for 12 hours.
-
After cooling to room temperature, carefully open the tube and transfer the contents to a beaker.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the substituted 2-aminonicotinic acid.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.
Caption: General workflow for the synthesis of this compound analogs.
Potential Anti-inflammatory Signaling Pathway
This diagram illustrates a potential mechanism for the anti-inflammatory activity of this compound analogs, based on the activity of related compounds.
Caption: Potential anti-inflammatory mechanism of action.
Potential Antimicrobial Signaling Pathway
The following diagram depicts a potential mechanism for the antimicrobial activity of this compound analogs, targeting bacterial DNA gyrase.
Caption: Potential antimicrobial mechanism of action.
References
- 1. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolo-pyrones as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and molecular modeling of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazolinone derivatives as anti-inflammatory agents by inhibition of COX-2/iNOS production and down-regulation of NF-κB/MAPKs in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation and Acylation at the N3 Position of Thiazolo[4,5-b]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N3-alkylation and N3-acylation of thiazolo[4,5-b]pyridine-2(3H)-thione, a key scaffold in medicinal chemistry. The resulting derivatives are of significant interest due to their potential as anti-inflammatory and antioxidant agents.[1][2]
Introduction
The thiazolo[4,5-b]pyridine core is a biologically significant heterocyclic system, and modifications at the N3 position of its 2(3H)-thione derivative offer a valuable strategy for the development of novel therapeutic agents. Alkylation and acylation at this position can significantly modulate the compound's physicochemical properties and biological activity. These reactions typically proceed via the deprotonation of the N3-proton followed by nucleophilic attack on an alkylating or acylating agent.
Reaction Workflow
The general workflow for the N3-functionalization of this compound is depicted below. The process involves the deprotonation of the starting material with a suitable base, followed by the addition of an electrophilic alkylating or acylating agent.
References
Application Notes and Protocols: Thiazolo[4,5-b]pyridine-2(3H)-thione as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the active sites of various kinases. This structural feature makes it an attractive starting point for the development of potent and selective kinase inhibitors. Thiazolo[4,5-b]pyridine-2(3H)-thione, in particular, serves as a versatile and reactive precursor, offering multiple avenues for chemical modification to generate diverse libraries of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
These application notes provide a comprehensive overview of the synthetic utility of this compound for the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt and c-KIT signaling pathways. Detailed experimental protocols for key synthetic transformations and biological assays are provided to guide researchers in the design and evaluation of novel therapeutic agents.
Kinase Targets and Signaling Pathways
Kinase inhibitors developed from the thiazolo[4,5-b]pyridine scaffold have shown significant activity against key enzymes in oncogenic signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in many human cancers, making PI3K a prime target for cancer therapy.[1] Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, demonstrating nanomolar efficacy.[2]
Below is a diagram illustrating the PI3K/Akt signaling cascade.
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of thiazolopyridine derivatives.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is a critical regulator of cell proliferation and survival in certain cell lineages.[3] Activating mutations in the KIT gene are drivers of various cancers, most notably gastrointestinal stromal tumors (GIST).[4] Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of both wild-type and imatinib-resistant mutant forms of c-KIT.[4]
The following diagram outlines the c-KIT signaling cascade.
Caption: The c-KIT signaling pathway and its inhibition by thiazolopyridine derivatives.
Data Presentation: Inhibitory Activity of Thiazolopyridine Derivatives
The following tables summarize the in vitro inhibitory activities of representative thiazolopyridine-based kinase inhibitors.
Table 1: PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 19a | 3.6 | 34.2 | 1.8 | 2.5 | [5] |
| 19b | 8.9 | - | - | - | [2] |
| 19c | 7.4 | - | - | - | [2] |
| IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. |
Table 2: c-KIT Inhibitory and Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) | Reference |
| 6r | - | 4.77 | - | 1.15 | [6] |
| Imatinib | 0.27 | 37.93 | - | - | [6] |
| Sunitinib | 0.14 | 3.98 | - | - | [6] |
| GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitors starting from this compound and for their subsequent biological evaluation.
Synthetic Protocols
The following workflow outlines a general synthetic route for the conversion of this compound into a variety of kinase inhibitors.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiazolo[4,5-b]pyridine-2(3H)-thione Derivatives as Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The thiazolo[4,5-b]pyridine scaffold has garnered considerable interest in medicinal chemistry as a promising pharmacophore. This document provides detailed application notes and protocols for the synthesis and evaluation of thiazolo[4,5-b]pyridine-2(3H)-thione derivatives, a class of compounds with potential for significant antimicrobial activity. These compounds are structural bioisosteres of purines, suggesting a wide range of possible interactions with biological targets.[1][2]
Due to the limited availability of extensive research specifically on the this compound subclass, this document compiles and adapts methodologies from closely related thiazolo[4,5-b]pyridin-2-one and other thiazole derivatives to provide a comprehensive guide for researchers.
Data Presentation: Antimicrobial Activity of Related Thiazole Derivatives
While specific minimum inhibitory concentration (MIC) data for a broad series of this compound derivatives are not extensively published, the following tables summarize the antimicrobial activity of structurally related thiazole and fused thiazole compounds to demonstrate the potential of this scaffold.
Table 1: Antibacterial Activity of Selected Thiazole and Fused Thiazole Derivatives
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Thiazole-Coumarin | Compound 3 (5-phenyl azo group) | Bacillus pumilis | - (IZ = 20mm) | [3] |
| Streptococcus faecalis | 14.34 (µmol/ml) | [3] | ||
| Enterobacter cloacae | - (IZ = 23mm) | [3] | ||
| Thiazole-Coumarin | Compound 12 (ester group) | Bacillus pumilis | 7.69 (µmol/ml) | [3] |
| Streptococcus faecalis | 15.36 (µmol/ml) | [3] | ||
| Benzothiazole | Thiophene 13 | Staphylococcus aureus | 3.125 | [4] |
| Streptococcus pyogenes | >3.125 | [4] | ||
| Pyrazolo[3,4-b]pyridine-Triazole | Compound 27 (3-chloro-phenyl) | Staphylococcus aureus | 0.25 | [5] |
| Klebsiella pneumoniae | 0.25 | [5] |
Note: IZ = Inhibition Zone. The data presented is for structurally related compounds to indicate the general potential of the thiazole scaffold.
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole | Thiazole 3 | Aspergillus fumigatus | 6.25 | [4] |
| Fusarium oxysporum | 6.25 | [4] | ||
| Benzothiazole | Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | 6.25 | [4] |
| Fusarium oxysporum | 6.25 | [4] |
Note: The data presented is for structurally related compounds to indicate the general potential of the thiazole scaffold.
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound Derivatives
This protocol is a representative method adapted from the synthesis of analogous thiazolo[4,5-b]pyridin-2-ones and other pyridothiones.[6][7][8] The key step involves a cyclocondensation reaction.
Objective: To synthesize the core this compound scaffold.
Materials:
-
2-Amino-4-substituted-pyridine-3-thiol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium ethoxide
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of the Pyridine Precursor: Synthesize the required 2-amino-4-substituted-pyridine-3-thiol according to established literature procedures. The substituents can be varied to create a library of derivatives.
-
Cyclization Reaction: a. In a round-bottom flask, dissolve the 2-amino-4-substituted-pyridine-3-thiol (1 equivalent) in ethanol or DMF. b. Add a base such as potassium hydroxide (1.1 equivalents) to the solution and stir until it dissolves. c. Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed. d. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into ice-cold water. c. Acidify the aqueous solution with dilute HCl to precipitate the crude product. d. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
The following protocols describe standard methods for evaluating the antimicrobial activity of the synthesized compounds.
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [3]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
DMSO (for dissolving compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Dissolve the synthesized compounds in DMSO to a stock concentration (e.g., 10 mg/mL). b. Perform a serial two-fold dilution of the stock solution in the appropriate broth within the wells of a 96-well plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.
B. Agar Well Diffusion Method [9]
Objective: To qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Microbial inoculum (prepared as in the broth microdilution method)
-
Sterile cork borer (e.g., 6 mm diameter)
Procedure:
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the dissolved compound at a specific concentration into each well.
-
Incubation: Incubate the plates under the same conditions as for the broth microdilution method.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the key workflows and relationships in the development of this compound derivatives as antimicrobial agents.
Caption: Generalized synthetic workflow for this compound.
Caption: Experimental workflow for antimicrobial screening.
Caption: Potential mechanism and structure-activity relationship (SAR) logic.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity and SAR Studies of Thiazolo[4,5-b]pyridine-2(3H)-thione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal activity, Structure-Activity Relationship (SAR) studies, and relevant experimental protocols for thiazolo[4,5-b]pyridine-2(3H)-thione and its derivatives. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of new antifungal agents with novel mechanisms of action. Thiazole-containing heterocyclic compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties. The this compound scaffold, in particular, represents a promising structural motif for the design of potent antifungal compounds. This document outlines the current understanding of the antifungal potential of this class of compounds, provides detailed experimental protocols for their evaluation, and discusses key structure-activity relationships.
Mechanism of Action
While the precise mechanism of action for this compound compounds is still under investigation, related thiazole antifungals often function by inhibiting key fungal enzymes. A common target for azole antifungals is lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. It is hypothesized that this compound derivatives may exert their antifungal effects through a similar mechanism, although other potential targets cannot be excluded.
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of selected thiazolopyrimidine and thiazolopyridine derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. While specific data for a broad range of this compound compounds is limited in publicly available literature, the data for these structurally related compounds provide valuable insights into the potential of this scaffold.
Table 1: Antifungal Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | A. terreus MIC (µg/mL) | Reference |
| 4 | - | >100 | 12.5 | 12.5 | [1] |
| 8a | - | 6.25 | 12.5 | 12.5 | [1] |
| 10b | - | >100 | >100 | >100 | [1] |
| 11g | - | >100 | >100 | >100 | [1] |
| Fluconazole | - | - | - | - | [1] |
Note: The original research paper should be consulted for the specific structures of the tested compounds.[1]
Table 2: Antifungal Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound ID | Substituent | Bacillus subtilis Inhibition Zone (mm) | Staphylococcus aureus Inhibition Zone (mm) | Aspergillus flavus Inhibition Zone (mm) | Candida albicans Inhibition Zone (mm) | Reference |
| 8 | - | 19 | 18 | 17 | 18 | [2] |
| 9 | - | 17 | 16 | 16 | 17 | [2] |
Note: This study reported antimicrobial activity using the agar well diffusion method, with results presented as the diameter of the inhibition zone in mm. Higher values indicate greater activity. The original research paper should be consulted for the specific structures of the tested compounds.[2]
Structure-Activity Relationship (SAR) Studies
SAR studies on thiazole and its fused heterocyclic derivatives have revealed several key structural features that influence their antifungal activity. These insights are crucial for the rational design of more potent this compound analogs.
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact antifungal potency. Electron-withdrawing groups may enhance activity, while bulky substituents could be detrimental.
-
Modification of the Thione Group: The thione (C=S) group is a potential site for modification. Alkylation or conversion to other functional groups can modulate the compound's physicochemical properties and biological activity.
-
Introduction of Lipophilic Moieties: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the fungal cell membrane. The addition of substituted phenyl rings or other hydrophobic groups has been shown to improve the antifungal activity of related heterocyclic systems. For instance, in a series of thiazole-1,3,5-triazine derivatives, the presence of a di-hydrophobic fragment on the triazine ring was found to be crucial for antifungal activity.[3]
-
Hybridization with Other Pharmacophores: Combining the thiazolo[4,5-b]pyridine scaffold with other known antifungal pharmacophores, such as triazoles, can lead to hybrid compounds with enhanced potency and a broader spectrum of activity.[4]
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of synthetic compounds against yeast and filamentous fungi.[5][6][7]
Materials:
-
96-well, flat-bottom sterile microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of working concentrations.
-
-
Assay Setup:
-
In a sterile 96-well flat-bottom plate, add 100 µL of the appropriate working concentration of the test compound to each well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal drug), a negative control (medium only), and a growth control (medium with inoculum but no compound).
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungal species: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
References
- 1. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazolo[4,5-b]pyridine-2(3H)-thione Derivatives as Potential Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of thiazolo[4,5-b]pyridine-2(3H)-thione derivatives as potential antioxidant agents. This document includes a summary of their antioxidant activity, detailed experimental protocols for key assays, and visual representations of the experimental workflow and a relevant signaling pathway.
Introduction
Thiazolo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound derivatives have emerged as promising candidates for the development of novel antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant potential of these derivatives lies in their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
Quantitative Data Summary
The antioxidant activities of various this compound and related derivatives have been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are summarized below.
| Compound ID | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) | Reference |
| 9e | - | 18.52 ± 0.18 | 16.08 ± 0.18 | [1] |
| 9i | - | 15.18 ± 0.25 | 9.10 ± 0.46 | [1] |
| BHA (Standard) | - | - | - | [1] |
| α-TOC (Standard) | - | - | - | [1] |
Note: '-' indicates data not available in the cited sources. BHA (Butylated Hydroxyanisole) and α-TOC (α-Tocopherol) are standard antioxidant compounds used for comparison.
Experimental Protocols
Detailed methodologies for the most common assays used to evaluate the antioxidant activity of this compound derivatives are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Protocol: a. In a 96-well plate, add a specific volume of each sample dilution to the wells. b. Add the DPPH working solution to each well. The final volume in each well should be consistent. c. Include a blank (solvent without the test compound) and a positive control. d. Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[3]
-
Preparation of Working ABTS•+ Solution: On the day of the experiment, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Preparation of Test Samples: Prepare a series of dilutions of the this compound derivatives in a suitable solvent.
-
Assay Protocol: a. Add a small volume of each sample dilution to the wells of a 96-well plate. b. Add the diluted ABTS•+ working solution to each well. c. Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).[4]
-
Measurement: Measure the absorbance of the solutions at 734 nm.[3]
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Visualizations
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates the general workflow for screening the antioxidant potential of novel this compound derivatives.
Caption: Workflow for evaluating antioxidant activity.
Nrf2-Keap1 Signaling Pathway
Some thiazolo[4,5-b]pyridine derivatives may exert their antioxidant effects by modulating the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Nrf2-Keap1 antioxidant response pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome.[5] In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[5] Thiazolo[4,5-b]pyridine derivatives may promote this release. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense.[5]
References
- 1. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Thiazolo[4,5-b]pyridine-2(3H)-thione Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The thione functional group at the 2-position of the thiazolo[4,5-b]pyridine-2(3H)-thione core offers unique chemical properties for potential covalent and non-covalent interactions with biological targets. High-throughput screening (HTS) of libraries based on this scaffold is a powerful strategy for identifying novel hit compounds for various therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries against key drug discovery targets. The protocols are designed for adaptation to automated HTS platforms and are aimed at researchers in both academic and industrial settings.
Key Therapeutic Areas and Targets
Based on the known biological activities of thiazolo[4,5-b]pyridine derivatives, HTS campaigns can be designed to target several key pathways implicated in disease:
-
Anti-inflammatory: Targeting enzymes like Cyclooxygenase-2 (COX-2) and signaling pathways such as NF-κB.
-
Anticancer: Targeting protein kinases like Phosphoinositide 3-kinase (PI3K) or assessing general cytotoxicity against cancer cell lines.
-
Immunomodulatory: Modulating inflammatory responses through pathways like NF-κB.
Data Presentation: Representative HTS Data
The following tables present example data that could be generated from a primary HTS campaign and subsequent hit confirmation. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
Table 1: Primary HTS Campaign Summary
| Parameter | Value | Notes |
| Library Screened | This compound Library | 10,000 compounds |
| Screening Concentration | 10 µM | Single-point screen |
| Target/Assay | COX-2 Inhibition (Fluorometric) | Measures inhibition of Prostaglandin G2 production |
| Z'-Factor | 0.85 | Excellent assay quality[1][2][3][4][5] |
| Hit Criteria | >50% inhibition | |
| Hit Rate | 1.2% | 120 primary hits identified |
Table 2: Hit Confirmation and Potency Determination (IC50) for Top Hits
| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity (IC50 in µM) - COX-2 |
| TPT-001 | 85% | 0.5 |
| TPT-002 | 78% | 1.2 |
| TPT-003 | 65% | 2.5 |
| TPT-004 | 92% | 0.3 |
| TPT-005 | 55% | 5.8 |
| Celecoxib (Control) | 98% | 0.45[6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for an HTS campaign and a key signaling pathway relevant to the screening of a this compound library.
Experimental Protocols
High-Throughput Screening for COX-2 Inhibitors
This protocol describes a fluorometric assay suitable for the high-throughput screening of this compound libraries to identify inhibitors of Cyclooxygenase-2 (COX-2).[6][7][8][9]
A. Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
This compound library in DMSO
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
B. Protocol
-
Compound Plating: Using an automated liquid handler, transfer 100 nL of each compound from the this compound library stock plates (10 mM in DMSO) to the assay plates. This will result in a final screening concentration of 10 µM in a 10 µL final reaction volume.
-
Control Plating: Add 100 nL of DMSO to the negative control wells and 100 nL of a 10 mM Celecoxib solution to the positive control wells.
-
Enzyme Preparation and Addition: Dilute the human recombinant COX-2 enzyme to a pre-determined optimal concentration in cold COX Assay Buffer. Add 5 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
Probe Addition: Add 2.5 µL of the COX probe solution to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes, protected from light.
-
Reaction Initiation: Prepare the arachidonic acid substrate solution in COX Assay Buffer. Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically for 10-15 minutes using a plate reader (Ex/Em = 535/587 nm).
C. Data Analysis
-
Calculate the rate of reaction for each well from the linear portion of the kinetic read.
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Calculate the percent inhibition for each library compound.
-
Determine the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[1][2][3][4][5]
High-Throughput Screening for PI3Kα Inhibitors
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay for screening libraries against the PI3Kα enzyme, a key target in cancer therapy.
A. Materials and Reagents
-
Human Recombinant PI3Kα (p110α/p85α)
-
PI3K Assay Buffer
-
PIP2 (substrate)
-
ATP
-
HTRF Detection Reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody)
-
Wortmannin (positive control inhibitor)
-
This compound library in DMSO
-
384-well low-volume white microplates
-
Automated liquid handling system
-
HTRF-compatible plate reader
B. Protocol
-
Compound Plating: Dispense 50 nL of library compounds (10 mM in DMSO) and controls into the assay plates for a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme/Substrate Addition: Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in the assay buffer. Dispense 2.5 µL of this mix into each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Start the reaction by adding 2.5 µL of the ATP solution to each well.
-
Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Detection: Stop the reaction and initiate detection by adding 5 µL of the HTRF detection reagent mix.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader.
C. Data Analysis
-
Calculate the HTRF ratio for each well.
-
Normalize the data to the positive (Wortmannin) and negative (DMSO) controls.
-
Calculate the percent inhibition for each test compound.
-
Assess plate quality using the Z'-factor.
Cell-Based High-Throughput Screening for Anticancer Activity
This protocol describes a cell viability assay to screen the this compound library for compounds with cytotoxic effects against a cancer cell line (e.g., MCF-7 breast cancer cells).[10][11]
A. Materials and Reagents
-
MCF-7 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound library in DMSO
-
Staurosporine or another known cytotoxic agent (positive control)
-
Cell viability reagent (e.g., resazurin-based or ATP-based luminescence assay)
-
384-well clear-bottom, black-walled tissue culture-treated microplates
-
Automated cell dispenser and liquid handler
-
Plate reader (fluorescence or luminescence, depending on the viability reagent)
B. Protocol
-
Cell Seeding: Using an automated cell dispenser, seed 40 µL of a suspension of MCF-7 cells into each well of the 384-well plates at a pre-optimized density.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Addition: Add 100 nL of the library compounds and controls to the appropriate wells for a final screening concentration of 10 µM.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Reagent Addition: Add 10 µL of the cell viability reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or luminescence signal using a plate reader.
C. Data Analysis
-
Normalize the data to the positive (e.g., Staurosporine-treated) and negative (DMSO-treated) controls.
-
Calculate the percent cell viability for each compound-treated well.
-
Identify hits based on a pre-defined threshold of viability reduction (e.g., >50%).
-
Calculate the Z'-factor for each plate to ensure data quality.
Hit Confirmation and Follow-Up Studies
Following the primary screen, identified "hits" should undergo a series of validation and characterization steps:
-
Hit Confirmation: Re-test the primary hits in the same assay to eliminate false positives.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50 values).
-
Orthogonal Assays: Test the active compounds in a different assay format to confirm their mechanism of action and rule out assay artifacts.
-
Selectivity Profiling: Screen active compounds against related targets to assess their selectivity. For example, COX-2 inhibitors should be tested against COX-1.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide the synthesis of more potent and selective analogs.[12]
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. assay.dev [assay.dev]
- 4. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mybiosource.com [mybiosource.com]
- 9. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of thiazolo[4,5-b]pyridin-2(3H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazolo[4,5-b]pyridin-2(3H)-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiazolo[4,5-b]pyridin-2(3H)-ones, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Systematically evaluating each aspect of your reaction setup is crucial.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature is critical for the cyclization step.[1] Acetic acid is commonly used as a solvent for condensation reactions leading to this scaffold.[2] For cyclization, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) have been shown to be effective.[1] Temperature also plays a significant role; reactions often require heating to proceed efficiently.[3] For instance, in one study, increasing the temperature from room temperature to 80°C dramatically improved the yield.[1]
-
Purity of Starting Materials: The purity of your starting materials, such as 4-amino-5H-thiazol-2-one and the corresponding α,β-unsaturated ketone or α-ketoacid, is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. Ensure your starting materials are of high purity, and if necessary, purify them before use.
-
Reaction Time: The reaction may not have proceeded to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4] An increase in reaction time from 4 to 5 hours with heating has been reported to favor the formation of the desired cyclized product.
-
Moisture and Air Sensitivity: Some reagents, particularly strong bases like NaH, are sensitive to moisture and air. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction, complicating purification. What are these side products and how can I minimize them?
-
Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the specific synthetic route.
-
Incomplete Cyclization: In [3+3] cyclization reactions, the intermediate, an acrylate derivative, may not fully cyclize, remaining as a major impurity. As mentioned, optimizing the reaction time and temperature can promote the intramolecular cyclization to the desired thiazolo[4,5-b]pyridin-2(3H)-one.
-
Polymerization: α,β-Unsaturated ketones and aldehydes can be prone to polymerization under certain conditions, especially in the presence of strong bases or acids at elevated temperatures. Using a moderate excess of one reagent or controlling the rate of addition might mitigate this.
-
Alternative Reaction Pathways: Depending on the substrates and conditions, alternative cyclization or condensation reactions can occur. Carefully controlling the stoichiometry of the reactants is important.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer: The purification of thiazolo[4,5-b]pyridin-2(3H)-ones can be challenging due to their often-low solubility.
-
Recrystallization: This is a common and effective method for purifying solid products.[2] A suitable solvent system is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization of these compounds include mixtures of DMF and acetic acid, or glacial acetic acid itself.[2] The purified product is typically washed with solvents like methanol, water, and diethyl ether to remove residual impurities.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[4] A typical eluent system for these compounds is a mixture of ethyl acetate and hexane.[4]
-
Solid-Phase Synthesis: In some cases, employing a solid-phase synthesis approach can simplify purification, as impurities and excess reagents can be washed away from the resin-bound product.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route to prepare thiazolo[4,5-b]pyridin-2(3H)-ones?
-
Answer: A widely used method is the [3+3] cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids.[5] Multicomponent reactions and condensation reactions are also frequently employed.[5]
-
Question: How can I monitor the progress of my reaction?
-
Answer: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.[2][4]
-
Question: What are the key safety precautions to take during the synthesis?
-
Answer: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used, such as strong bases (NaH) and organic solvents (DMF, acetic acid), are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Optimization of Cyclization Conditions for a Thiazolo[4,5-b]pyridin-7(4H)-one Derivative. [1]
| Entry | Base (2 eq) | Solvent (2 ml) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 80 | 2.5 | 90 |
| 2 | K2CO3 | DMF | 80 | 2.5 | 88 |
| 3 | Cs2CO3 | DMF | 80 | 2.5 | 70 |
| 4 | TEA | DMF | 80 | 5 | No Reaction |
| 5 | DBU | DMF | 80 | 5 | 64 |
| 6 | K2CO3 | DMF | Room Temp | 10 | Trace |
| 7 | K2CO3 | DMF | 40 | 10 | 74 |
| 8 | K2CO3 | DMF | 60 | 8 | 75 |
| 9 | K2CO3 | DMSO | 80 | 8 | 77 |
| 10 | K2CO3 | Dioxane | 80 | 8 | No Reaction |
| 11 | K2CO3 | Toluene | 80 | 8 | No Reaction |
Experimental Protocols
General Procedure for the Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [2]
A mixture of benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed for 3 hours in glacial acetic acid (10 mL). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and left overnight at room temperature. The solid precipitates are filtered off, washed with methanol (5–10 mL), and recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid. The resulting powders are filtered and washed successively with acetic acid, water, methanol, and diethyl ether.
Visualizations
Caption: General experimental workflow for the synthesis of thiazolo[4,5-b]pyridin-2(3H)-ones.
Caption: Troubleshooting decision tree for the synthesis of thiazolo[4,5-b]pyridin-2(3H)-ones.
References
Improving the yield and purity of thiazolo[4,5-b]pyridine-2(3H)-thione synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of thiazolo[4,5-b]pyridine-2(3H)-thione synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely employed method is the cyclization of 2-aminopyridine-3-thiol with carbon disulfide in the presence of a base. This one-pot reaction is generally effective, but optimizing conditions is crucial for achieving high yield and purity.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of the starting material (2-aminopyridine-3-thiol), the choice of solvent and base, the reaction temperature, and the reaction time. Meticulous control of these parameters is essential for a successful synthesis.
Q3: I am observing a very low yield of the desired product. What are the potential causes?
A3: Low yields can stem from several issues, including incomplete reaction, degradation of the starting material or product, and the formation of side products. A common issue is the instability of 2-aminopyridine-3-thiol, which can oxidize or undergo side reactions if not handled properly. See the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: My final product is impure, even after purification. What are the likely contaminants?
A4: Common impurities include unreacted 2-aminopyridine-3-thiol, polymeric materials, and side products formed during the reaction. The formation of a dithiocarbamate intermediate that does not fully cyclize can also be a source of impurity.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degradation of 2-aminopyridine-3-thiol: This starting material is susceptible to oxidation and decomposition. | Use freshly prepared or properly stored 2-aminopyridine-3-thiol. Handle it under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Incorrect stoichiometry of reagents: An improper ratio of reactants can lead to low conversion. | Ensure accurate measurement of 2-aminopyridine-3-thiol, carbon disulfide, and the base according to the optimized protocol. |
| Ineffective base: The chosen base may not be strong enough to deprotonate the thiol and facilitate the reaction. | Consider using a stronger base or a different base/solvent combination. (See Table 1 for options). |
| Poor quality of carbon disulfide: Impurities in carbon disulfide can interfere with the reaction. | Use freshly distilled or high-purity carbon disulfide. |
Problem 2: Product Impurity
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials: Incomplete reaction or inefficient work-up can leave unreacted 2-aminopyridine-3-thiol. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, wash the crude product with a suitable solvent to remove unreacted starting materials. |
| Formation of side products: Undesired side reactions can lead to the formation of impurities that are difficult to separate. | Optimize reaction conditions (temperature, reaction time, and base) to minimize side product formation. Lowering the reaction temperature may help reduce the rate of side reactions. |
| Polymerization: The starting materials or intermediates may polymerize under the reaction conditions. | Use dilute reaction conditions and maintain careful temperature control. |
| Ineffective purification: The chosen purification method may not be adequate to remove all impurities. | Recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) is often effective. If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminopyridine-3-thiol
-
Reaction Setup: To a solution of 2-aminopyridine-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine, or DMF) in a round-bottom flask, add a base (e.g., potassium hydroxide, triethylamine) (1.1 eq).
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Acidify the aqueous mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of this compound
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Potassium Hydroxide | Reflux | 6 | 75-85 |
| Pyridine | Triethylamine | Reflux | 8 | 60-70 |
| DMF | Potassium Carbonate | 100 | 4 | 80-90 |
| Ethanol | Sodium Ethoxide | Reflux | 5 | 70-80 |
Note: Yields are approximate and can vary based on the specific experimental conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
Troubleshooting guide for the multi-step synthesis of thiazolo[4,5-b]pyridine derivatives
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of thiazolo[4,5-b]pyridine derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, organized by the synthetic approach.
General Issues
Question: My overall yield is consistently low across multiple steps. What are the general factors I should investigate?
Answer: Low overall yields in multi-step syntheses can arise from a variety of factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your initial reagents. Impurities can lead to side reactions and inhibit catalyst activity. Consider re-purifying your starting materials if their purity is questionable.
-
Solvent Quality: Use anhydrous solvents where specified, as water can quench reagents and participate in undesired side reactions. Pyridine, a common reagent and solvent in these syntheses, is particularly hygroscopic.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Actively monitor the progress of each step using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Purification Technique: Inefficient purification at each step can lead to the accumulation of impurities that interfere with subsequent reactions. Optimize your purification methods, such as column chromatography or recrystallization.
Hantzsch Thalassemia Synthesis Approach
The Hantzsch synthesis is a common method for constructing the thiazole ring, which is then annulated to the pyridine ring.
Question: I am observing a low yield in the initial Hantzsch condensation to form the thiazole intermediate. What are the likely causes?
Answer: Low yields in the Hantzsch thiazole synthesis can often be attributed to the following:
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is crucial. While ethanol is commonly used, some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[1] A screening of solvents and temperatures may be necessary for your specific substrates.
-
Catalyst Inefficiency: While often uncatalyzed, some variations of the Hantzsch synthesis benefit from a catalyst. If using a catalyst, ensure it is active and used in the correct loading.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole. Ensure the stoichiometry of your reactants is correct.
Question: I am having difficulty purifying the thiazole intermediate. What are some common challenges and solutions?
Answer: Purification of thiazole derivatives can be challenging due to their polarity.
-
Column Chromatography: Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point for method development.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Friedländer Annulation Approach
The Friedländer synthesis is a versatile method for constructing the pyridine ring onto an existing thiazole scaffold.
Question: The Friedländer annulation step is resulting in a complex mixture of products. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in the Friedländer synthesis, especially with unsymmetrical ketones.
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. While traditional methods use acid or base catalysis, modern approaches have employed catalysts like iodine and various Lewis acids to improve outcomes.[2]
-
Reaction Conditions: Temperature and solvent can also affect the regioselectivity. A systematic optimization of these parameters is recommended.
-
Protecting Groups: In some cases, the use of protecting groups on one of the reactive sites of the ketone can direct the cyclization to the desired position.
Question: My Friedländer reaction is not going to completion, even after extended reaction times. What could be the issue?
Answer: Incomplete conversion in the Friedländer synthesis can be due to:
-
Insufficient Catalyst Activity: If using a solid-supported catalyst, ensure it has not been deactivated. For acid or base catalysts, ensure the concentration is appropriate.
-
Steric Hindrance: Bulky substituents on either the aminothiazole or the dicarbonyl compound can hinder the reaction. In such cases, more forcing conditions (higher temperatures, stronger catalysts) may be necessary.
-
Deactivation of Starting Material: The 2-aminothiazole starting material can be susceptible to degradation under harsh acidic or basic conditions. Monitor the stability of your starting materials under the reaction conditions.
Data Presentation
Table 1: Optimization of Cyclization Conditions for a Thiazolo[4,5-b]pyridin-7(4H)-one Derivative. [3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 60 | 6 | 90 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 88 |
| 3 | Cs₂CO₃ | DMF | 80 | 8 | 85 |
| 4 | DBU | DMF | 60 | 12 | 65 |
| 5 | NaH | DMSO | 60 | 6 | 82 |
| 6 | K₂CO₃ | DMSO | 80 | 8 | 77 |
| 7 | NaH | Dioxane | 80 | 12 | No Reaction |
| 8 | K₂CO₃ | Dioxane | 80 | 12 | No Reaction |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole[4]
This protocol describes a representative Hantzsch synthesis of a 2-aminothiazole intermediate.
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with deionized water and allow it to air dry.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Solid-Phase Friedländer Synthesis of a Thiazolo[4,5-b]pyridine Derivative[5][6]
This protocol outlines a solid-phase approach to the Friedländer synthesis.
Materials and Reagents:
-
Merrifield resin
-
Potassium cyanocarbonimidodithioate
-
α-haloketone
-
Ketone
-
Amine
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Various solvents (DMF, CH₂Cl₂, etc.)
Procedure:
-
Thiazole Formation on Solid Support: The synthesis begins with the loading of a cyanocarbonimidodithioate onto the Merrifield resin, followed by a Thorpe-Ziegler type cyclization with an α-haloketone to afford the resin-bound thiazole.
-
Friedländer Annulation: The resin-bound aminothiazole is then subjected to a Friedländer reaction with a ketone under microwave irradiation to form the thiazolo[4,5-b]pyridine scaffold.
-
Oxidation: The sulfide in the thiazolo[4,5-b]pyridine is oxidized to a sulfone using mCPBA in a suitable solvent like dichloromethane.
-
Cleavage and Diversification: The final product is cleaved from the resin via nucleophilic desulfonative substitution with an amine, which also introduces the final point of diversity. The product is then purified by column chromatography.
Visualizations
References
Identification and characterization of byproducts in thiazolo[4,5-b]pyridine-2(3H)-thione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiazolo[4,5-b]pyridine-2(3H)-thione.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the presence of side reactions.
Possible Causes & Solutions:
-
Poor Quality of 2-Aminopyridine-3-thiol: The thiol starting material is susceptible to oxidation, leading to the formation of a disulfide byproduct.
-
Solution: Use freshly prepared or purified 2-aminopyridine-3-thiol. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Impure Carbon Disulfide: The presence of impurities in carbon disulfide can lead to unwanted side reactions.
-
Solution: Use freshly distilled carbon disulfide for the reaction.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for this reaction.
-
Solution: Pyridine is a commonly used solvent and base for this reaction. Other tertiary amines in a suitable solvent can also be explored. Ensure the solvent is anhydrous.
-
-
Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low, or side reactions may be favored at excessively high temperatures.
-
Solution: The reaction is typically run at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Problem 2: Presence of Multiple Spots on TLC After Reaction
Question: My TLC plate shows multiple spots after the reaction, indicating the presence of several byproducts. How can I identify these byproducts and purify my target compound?
Answer:
The presence of multiple spots on TLC is a common issue and points to a mixture of the desired product, unreacted starting materials, and various byproducts. Identification and purification are key next steps.
Potential Byproducts and Their Identification:
| Potential Byproduct | Identification Methods | Expected Observations |
| Unreacted 2-Aminopyridine-3-thiol | TLC, LC-MS | A spot on TLC corresponding to the starting material. A mass peak corresponding to its molecular weight in LC-MS. |
| 2,2'-Dipyridyl Disulfide | 1H NMR, MS | Symmetrical aromatic signals in 1H NMR. A mass peak corresponding to the dimer. |
| Pyridyl Dithiocarbamate Intermediate | 1H NMR, LC-MS | Characteristic signals for the pyridine ring and potentially a broad NH proton signal in 1H NMR. A mass peak for the intermediate. |
| N-(3-thiolopyridin-2-yl)formamide | IR, 1H NMR, 13C NMR, MS | Presence of an amide carbonyl stretch in IR. Formyl proton signal (~8-9 ppm) in 1H NMR. |
Purification Strategies:
-
Recrystallization: This is often the first and most straightforward method for purification.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of DMF and water.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides better separation.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a good starting point. For more polar compounds, a mixture of dichloromethane and methanol can be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize its formation?
A1: The most common byproduct is often the disulfide dimer of the starting material, 2,2'-dipyridyl disulfide, formed by the oxidation of 2-aminopyridine-3-thiol. To minimize its formation, it is crucial to handle the thiol under an inert atmosphere (nitrogen or argon) and use deoxygenated solvents.
Q2: Can I monitor the progress of the reaction? If so, what is the recommended method?
A2: Yes, monitoring the reaction is highly recommended. Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to track the disappearance of the starting materials and the appearance of the product spot. For more detailed analysis, LC-MS can be used to monitor the reaction in real-time by analyzing aliquots of the reaction mixture.[2][3]
Q3: My purified product shows a broad peak in the 1H NMR spectrum. What could be the reason?
A3: A broad peak in the 1H NMR spectrum, typically in the downfield region (around 13-14 ppm), is characteristic of the N-H proton of the thione tautomer. This broadening is often due to proton exchange with residual water or other exchangeable protons in the NMR solvent. Running the NMR in a scrupulously dry deuterated solvent can sometimes sharpen this peak.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Carbon disulfide is highly flammable and toxic. This reaction should be performed in a well-ventilated fume hood. 2-Aminopyridine-3-thiol and its derivatives can be irritants, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Experimental Protocols
Protocol 1: General Procedure for 1H NMR Sample Preparation and Analysis
-
Weigh approximately 5-10 mg of the dried sample into a clean NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication may be necessary for poorly soluble samples.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.
Protocol 2: General Procedure for LC-MS Analysis for Impurity Profiling
-
Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Set up the LC-MS system with an appropriate column (e.g., C18) and mobile phase. A common mobile phase for pyridine derivatives is a gradient of acetonitrile in water with a small amount of formic acid.[4]
-
Inject the sample and acquire the data in both positive and negative ion modes if the nature of the impurities is unknown.
-
Analyze the total ion chromatogram (TIC) to identify all components.
-
Extract the mass spectra for each peak to determine the molecular weight of the components.
-
For further structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ions of the impurities to obtain fragmentation patterns.
Protocol 3: General Procedure for Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer.
-
Begin eluting the column with the starting eluent, applying positive pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent to elute the more polar compounds.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 4: General Procedure for Recrystallization
-
Choose a suitable solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the impure solid in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or by air drying.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: General experimental workflow for synthesis, analysis, and purification.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Recrystallization and Purification of Thiazolo[4,5-b]pyridine-2(3H)-thione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization and purification of thiazolo[4,5-b]pyridine-2(3H)-thione for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Question: My this compound is not dissolving in the chosen solvent, even with heating.
Answer:
This issue can arise from several factors:
-
Incorrect Solvent Choice: this compound, being a polar heterocyclic compound, generally requires polar solvents for dissolution.[1] If you are using a non-polar solvent, it is unlikely to be effective.
-
Insufficient Solvent: You may not be using a sufficient volume of solvent to dissolve the compound, especially if it is only sparingly soluble at higher temperatures.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.[2]
Solutions:
-
Verify Solvent Selection: Consult the Solvent Selection Guide (Table 1) to ensure you are using an appropriate solvent. For thiazolopyridine derivatives, polar solvents like ethanol, methanol, or acetic acid have been used.[3][4]
-
Increase Solvent Volume: Add small, incremental amounts of hot solvent to your mixture until the compound dissolves.[2] Be cautious not to add too much, as this will reduce your final yield.[5][6]
-
Perform Hot Filtration: If a significant portion of your compound has dissolved but some solid material remains, this may be an insoluble impurity.[2] In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[2]
Question: No crystals have formed after my solution has cooled to room temperature and been placed in an ice bath.
Answer:
The failure of crystals to form is a frequent issue in recrystallization and can be attributed to the following:
-
Excessive Solvent: This is the most common reason for crystallization failure.[6] If the solution is not saturated with the compound at the lower temperature, crystals will not form.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its typical solubility point but has not precipitated.[1]
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation and may lead to the product "oiling out."
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line.[1] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution to act as a "seed" for crystallization to begin.[1]
-
-
Reduce Solvent Volume: If inducing crystallization does not work, it is likely you have used too much solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] Once the volume is reduced, allow the solution to cool slowly again.
-
Allow for Slow Cooling: Let the solution cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[6]
Question: My compound has "oiled out," forming a liquid layer instead of crystals.
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This is common for compounds with low melting points or when a highly concentrated solution is cooled too rapidly.[6][7]
Solutions:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[6][7]
-
Cool Slowly: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[6]
-
Lower the Crystallization Temperature: If the compound's melting point is lower than the boiling point of the solvent, it may be necessary to use a lower boiling point solvent or a solvent pair.
Question: The yield of my recrystallized product is very low.
Answer:
A low yield is a common outcome, and while some product loss is inherent to the recrystallization process, a significantly low yield can be addressed.[5]
Potential Causes and Solutions:
-
Using Too Much Solvent: As mentioned, excess solvent will retain more of your dissolved compound, even at low temperatures, leading to a reduced yield.[5] To remedy this, you can try to recover more product by evaporating some of the solvent from the filtrate (the "mother liquor") and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a portion of your product.[7] To prevent this, use a stemless funnel, keep the funnel and receiving flask warm, and use a slight excess of hot solvent, which can be boiled off later.[7]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 15-20 minutes is recommended.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5] Always use a minimal amount of ice-cold solvent for washing.[5]
Frequently Asked Questions (FAQs)
Question: What is the best solvent for recrystallizing this compound?
Answer:
Question: How can I assess the purity of my recrystallized this compound?
Answer:
Several methods can be used to assess the purity of your final product:
-
Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to check for impurities. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Question: Are there alternative purification methods if recrystallization is not effective?
Answer:
Yes, if recrystallization fails to yield a pure product or results in significant product loss, you can consider the following alternatives:
-
Column Chromatography: This is a very effective method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to your target compound.[8]
-
Solid-Phase Synthesis: For certain derivatives, solid-phase synthesis techniques can be employed, which often result in a purer crude product that requires less rigorous purification.[9][10]
-
Desulfurization: In some cases involving heterocyclic thiones, chemical or electrochemical desulfurization methods have been used, which could be part of a broader purification strategy.[11][12]
Data Presentation
Table 1: Solvent Selection Guide for this compound and Related Compounds
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Reference for Related Compounds |
| Ethanol | Polar | 78 | Often suitable for thiazolopyridine derivatives. | [3] |
| Methanol | Polar | 65 | Can be effective for related structures. | [3] |
| Acetic Acid | Polar | 118 | Used for recrystallization of similar compounds. | [4] |
| Water | Polar | 100 | May be used in a solvent pair with an alcohol. | [2] |
| Hexane | Non-polar | 69 | Generally unsuitable due to the polar nature of the compound. | [8] |
| Ethyl Acetate | Intermediate | 77 | May be useful in a solvent pair or for chromatography. | [8] |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask. Pour the hot solution through the filter paper to remove the impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air drying or in a desiccator, before weighing and determining the melting point.
Mandatory Visualization
Caption: A workflow diagram illustrating the key steps in a standard recrystallization procedure.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing stability and degradation issues of thiazolo[4,5-b]pyridine-2(3H)-thione compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[4,5-b]pyridine-2(3H)-thione and its derivatives. The information provided is intended to help address common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing a color change in solution over time. What could be the cause?
A1: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to several factors, including oxidation of the thione group or the thiazole ring, or photodegradation if the solution is exposed to light. It is recommended to prepare solutions fresh and store them protected from light.
Q2: I am observing precipitate formation in my stock solution. How can I address this?
A2: Precipitate formation can be due to poor solubility in the chosen solvent or degradation of the compound into less soluble products. Verify the solubility of your specific this compound derivative in the solvent system you are using. If solubility is a known issue, consider using a co-solvent or preparing a more dilute stock solution. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the most probable degradation pathways include:
-
Oxidation: The sulfur atom in the thione group and the thiazole ring are susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidized species.
-
Hydrolysis: The thione group may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to ring-opening of the thiazole moiety.
-
Photodegradation: The aromatic and heterocyclic nature of the molecule makes it susceptible to degradation upon exposure to UV or visible light.
Q4: How should I store my solid compounds and solutions to minimize degradation?
A4: For solid compounds, it is recommended to store them in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials at low temperatures (e.g., -20°C or -80°C) and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound from a solid stock for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific assay medium. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Characterize the new peaks using LC-MS to identify potential degradation products. Review your sample handling and storage procedures to minimize degradation. |
| Low recovery of the compound after extraction | Adsorption to labware or instability during the extraction process. | Use silanized glassware to minimize adsorption. Perform extraction at a lower temperature and under reduced light conditions. |
| Difficulty in dissolving the compound | Poor solubility. | Consult the literature for appropriate solvents. Consider using a small amount of a co-solvent like DMSO or DMF, but be mindful of their potential impact on your experiments. Sonication may also aid in dissolution. |
Quantitative Stability Data
Due to the limited availability of public stability data for this compound, the following table presents a hypothetical example of how to summarize stability data from a forced degradation study. Researchers should generate their own data for their specific compounds and conditions.
| Stress Condition | Parameter | Value | Primary Degradant(s) (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | % Degradation | 15.2% | 2-hydroxy-thiazolo[4,5-b]pyridine |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | % Degradation | 25.8% | Ring-opened products |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | % Degradation | 35.1% | Thiazolo[4,5-b]pyridine-2(3H)-one (sulfoxide) |
| Thermal Degradation (80°C, 48h) | % Degradation | 8.5% | Isomeric impurities |
| Photodegradation (ICH Q1B, 1.2 million lux hours) | % Degradation | 18.9% | Photodimers, oxidized products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.
-
Photostability Testing: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.[1][2][3][4]
-
Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Visualizations
References
Technical Support Center: Scale-up Synthesis of Thiazolo[4,5-b]pyridine-2(3H)-thione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of thiazolo[4,5-b]pyridine-2(3H)-thione for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?
A1: When scaling up, it is crucial to monitor and control temperature, reaction time, and reactant concentrations.[1] In larger volumes, thermal gradients can lead to uneven heating, potentially causing localized overheating and the formation of impurities.[2] Efficient mixing is also critical to ensure homogenous reaction conditions and prevent poor reaction rates.[1]
Q2: What are the common impurities encountered during this synthesis and how can they be minimized?
A2: Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Impurity profiles can change at a larger scale due to longer reaction times and temperature variations. To minimize these, ensure the purity of your starting materials and solvents, and maintain strict control over reaction parameters.[1][3] Implementing in-process controls (IPCs) using techniques like TLC or LC-MS can help monitor the reaction progress and detect the formation of impurities early.
Q3: What purification methods are most suitable for large-scale production of this compound?
A3: While column chromatography is common in lab-scale synthesis, it can be challenging and costly to scale up.[4] For larger quantities, crystallization is often a more practical and economical method for purification. The choice of an appropriate solvent system is critical for effective purification by crystallization.
Q4: How can I improve the overall yield of the reaction during scale-up?
A4: Low yields in heterocyclic synthesis can stem from various factors.[1] Optimizing the reaction conditions on a smaller scale before moving to a larger batch is essential. This includes fine-tuning the temperature, reaction time, and stoichiometry of the reactants. Additionally, ensuring an inert atmosphere for moisture-sensitive reactions can prevent the degradation of reagents and intermediates, thereby improving the yield.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Verify the quality and purity of all starting materials and reagents. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | Calibrate temperature probes and ensure uniform heating of the reaction vessel. For exothermic reactions, ensure adequate cooling is in place. | |
| Poor mixing in the reactor. | Increase the stirring speed or use an appropriately sized mechanical stirrer to ensure homogeneity, especially for heterogeneous mixtures.[1] | |
| High Levels of Impurities | Suboptimal reaction conditions leading to side reactions. | Re-optimize the reaction temperature and time. A lower temperature for a longer duration might be necessary to minimize byproduct formation. |
| Presence of moisture or oxygen in the reaction. | If the reaction is sensitive to air or moisture, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Impure starting materials. | Use reagents of high purity. If necessary, purify starting materials before use.[1] | |
| Reaction Stalls Before Completion | Insufficient amount of a reagent or catalyst. | Re-check the stoichiometry of all reactants and ensure accurate measurements. Consider a small, incremental addition of the limiting reagent or catalyst. |
| Product precipitation inhibiting the reaction. | If the product precipitates, consider using a different solvent or a co-solvent to improve solubility at the reaction temperature. | |
| Difficulty in Product Isolation/Purification | Inefficient extraction from the reaction mixture. | Optimize the pH and solvent system used for the workup and extraction to maximize the recovery of the product. |
| Product is unstable under workup conditions. | Analyze the product's stability at different pH values and temperatures to determine the optimal conditions for workup and purification.[1] |
Experimental Protocols
A plausible and scalable synthetic route to this compound involves the reaction of 2-amino-3-chloropyridine with carbon disulfide.
Proposed Scale-up Synthesis Protocol:
Materials:
-
2-Amino-3-chloropyridine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide in ethanol under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add 2-amino-3-chloropyridine. Subsequently, add carbon disulfide dropwise at a controlled rate to manage any exotherm.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the crude product.
-
Purification: Filter the crude product, wash with water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Quantitative Data for Scale-up
| Scale | 2-Amino-3-chloropyridine (g) | Carbon Disulfide (mL) | Potassium Hydroxide (g) | Ethanol (L) | Expected Yield (g) |
| Lab-scale (1x) | 12.8 | 7.6 | 11.2 | 0.2 | 12-14 |
| Pilot-scale (10x) | 128 | 76 | 112 | 2.0 | 120-140 |
| Preclinical Batch (50x) | 640 | 380 | 560 | 10.0 | 600-700 |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for the scale-up synthesis.
References
Optimizing solvent and base conditions for the cyclization step in thiazolo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of thiazolo[4,5-b]pyridines, with a specific focus on optimizing the crucial cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the cyclization step for thiazolo[4,5-b]pyridine synthesis?
A1: The selection of an appropriate base and solvent system is paramount for a successful cyclization. The reaction temperature also plays a significant role in balancing reaction rate and minimizing side product formation.[1] The choice of these conditions can be highly dependent on the specific substrate and the overall synthetic route.
Q2: Which bases are commonly used for the cyclization, and how do I choose the right one?
A2: Strong, non-nucleophilic bases are often preferred to facilitate the deprotonation necessary for cyclization. Sodium hydride (NaH) and potassium carbonate (K2CO3) have been shown to be highly effective.[1] The choice may depend on the acidity of the proton being removed and the stability of the starting materials and intermediates to the basic conditions. For sensitive substrates, a weaker base like potassium carbonate may be a better initial choice.
Q3: What is the impact of the solvent on the reaction outcome?
A3: The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate and yield. Aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been found to be effective, with DMF often providing superior yields.[1] Non-polar solvents such as toluene and 1,4-dioxane may not support the reaction.[1]
Q4: My cyclization reaction is not proceeding to completion. What are the potential causes?
A4: Incomplete conversion can be due to several factors:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the precursor effectively.
-
Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility or stabilization of the reactive intermediates.
-
Low reaction temperature: The activation energy for the cyclization may not be reached at the current temperature.
-
Moisture in the reaction: Bases like NaH are highly sensitive to moisture, which can quench the base and inhibit the reaction.
Q5: I am observing significant side product formation. How can I improve the reaction's selectivity?
A5: Side product formation can often be mitigated by:
-
Optimizing the reaction temperature: Lowering the temperature may reduce the rate of side reactions. Conversely, for some reactions, increasing the temperature might favor the desired cyclization over competing pathways.
-
Changing the base: A less reactive base might offer better selectivity.
-
Modifying the solvent: The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Ineffective base or solvent | Screen alternative bases such as NaH or K2CO3.[1] Switch to a polar aprotic solvent like DMF or DMSO.[1] |
| Reaction temperature is too low | Gradually increase the reaction temperature. A study showed that for a specific thiazolo[4,5-b]pyridin-7(4H)-one synthesis, 80°C was optimal with NaH in DMF.[1] | |
| Presence of moisture | Ensure all glassware is oven-dried and reagents are anhydrous, especially when using water-sensitive bases like NaH. | |
| Formation of multiple products | Reaction temperature is too high | Attempt the reaction at a lower temperature to minimize side reactions.[1] |
| Base is too strong or reactive | Consider using a milder base like K2CO3 instead of NaH.[1] | |
| Starting material is recovered unchanged | Insufficient base strength | Switch to a stronger base (e.g., from K2CO3 to NaH).[1] |
| Inactive catalyst (if applicable) | Ensure the catalyst is active and used in the correct quantity. | |
| Difficulty in product isolation/purification | Poor solubility of the product | Screen different solvent systems for recrystallization or chromatography. |
| Co-eluting impurities | Optimize chromatographic conditions (e.g., change the solvent gradient, use a different stationary phase). |
Quantitative Data Summary
The following tables summarize the effects of different bases, solvents, and temperatures on the isolated yield of a model cyclization reaction to form 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one.[1]
Table 1: Effect of Base on Cyclization Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | NaH | DMF | 80 | 8 | 90 |
| 2 | K2CO3 | DMF | 80 | 8 | 88 |
Reaction conditions: Intermediate (50 mg), base, solvent.[1]
Table 2: Effect of Solvent and Temperature on Cyclization Yield with K2CO3
| Entry | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | DMF | 80 | 8 | 88 |
| 2 | DMF | 60 | 8 | 75 |
| 3 | DMSO | 80 | 8 | 77 |
| 4 | Dioxane | 80 | 8 | NR |
| 5 | Toluene | 80 | 8 | NR |
NR = No Reaction. Reaction conditions: Intermediate (50 mg), K2CO3, solvent.[1]
Experimental Protocols
Optimized Protocol for the Cyclization to 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one [1]
To a solution of the precursor intermediate (50 mg) in anhydrous DMF, sodium hydride (NaH) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to 80°C and stirred for 8 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is carefully quenched and the product is isolated and purified using standard procedures such as extraction and column chromatography.
Visual Guides
Caption: Experimental workflow for thiazolo[4,5-b]pyridine cyclization.
Caption: Troubleshooting logic for low yield in cyclization reactions.
References
Method development for the analysis of thiazolo[4,5-b]pyridine-2(3H)-thione reaction mixtures by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiazolo[4,5-b]pyridine-2(3H)-thione and its reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing for the Analyte
Q: My peak for this compound is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like pyridines, often due to interactions with residual silanol groups on the silica-based column packing.[1][2][3] Here are the likely causes and solutions:
-
Secondary Silanol Interactions: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the column's stationary phase.[1][2]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your analyte. This ensures the analyte is fully protonated and reduces interactions with silanol groups.[2] For pyridine derivatives, a pH between 2.5 and 3.5 is often effective.
-
Solution 2: Use a Highly Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to shield the silanol groups and minimize secondary interactions.[1]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol activity.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Void or Contamination: A void at the head of the column or contamination from previous injections can cause peak tailing.
-
Solution: Replace the guard column if one is in use. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.[5]
-
Issue 2: Poor Resolution Between Reactants, Intermediates, and the Final Product
Q: I am having difficulty separating the starting materials and the main product peak. How can I improve the resolution?
A: Achieving adequate resolution is key for accurate quantification in reaction mixture analysis. Consider the following adjustments:
-
Optimize the Mobile Phase:
-
Solution 1: Adjust Organic Modifier Percentage: If using reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention times and potentially improve separation.
-
Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[1]
-
Solution 3: Implement a Gradient: A gradient elution, where the concentration of the organic solvent is increased over time, is often more effective for separating components with different polarities in a reaction mixture than an isocratic method.
-
-
Column Selection:
-
Solution: Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms. A longer column or one with a smaller particle size can also increase efficiency and resolution.[2]
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
Q: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks?
A: Ghost peaks can originate from several sources. A systematic approach is needed to identify and eliminate them.
-
Contaminated Mobile Phase:
-
Solution: Prepare fresh mobile phase using high-purity HPLC-grade solvents and additives. Ensure water is freshly deionized or distilled.
-
-
Carryover from Previous Injections:
-
Solution: Implement a robust needle wash protocol on your autosampler. Inject a strong solvent (like 100% acetonitrile or methanol) to flush the injector and column.
-
-
Sample Matrix Effects:
-
Solution: If the ghost peaks only appear with sample injections, they may be late-eluting components from a previous injection. Extend the run time to ensure all components have eluted.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point would be a reversed-phase method. Given the polar nature of the pyridine ring, a C18 column is a robust choice. Here is a recommended starting point:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Q2: How should I prepare my reaction mixture samples for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.
-
Quench the Reaction: If the reaction is ongoing, it may need to be quenched to stop it at a specific time point.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). This is important to avoid column overload.
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Q3: Why is a buffered mobile phase, such as one with formic acid, recommended?
A3: A buffered mobile phase at a controlled pH is essential for several reasons when analyzing basic compounds like this compound:
-
Improved Peak Shape: As mentioned in the troubleshooting section, a low pH mobile phase protonates the basic analyte, minimizing undesirable interactions with the stationary phase and leading to more symmetrical peaks.[2]
-
Reproducible Retention Times: The retention of ionizable compounds is highly dependent on the mobile phase pH. Buffering the mobile phase ensures consistent pH and therefore, stable and reproducible retention times.
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound Reaction Mixture
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Dilute with 900 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex to mix.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 15.0 | 5.0 | 95.0 |
| 17.0 | 5.0 | 95.0 |
| 17.1 | 95.0 | 5.0 |
| 20.0 | 95.0 | 5.0 |
-
System Suitability: Before analyzing samples, inject a standard solution of this compound to ensure the system is performing correctly. Check for retention time stability, peak symmetry, and efficiency (plate count).
Visualizations
Caption: Workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
Comparative biological activity of thiazolo[4,5-b]pyridine-2(3H)-thione and thiazolo[4,5-b]pyridin-2(3H)-one
A comprehensive review of available scientific literature reveals distinct biological activity profiles for thiazolo[4,5-b]pyridine-2(3H)-one and its sulfur analog, thiazolo[4,5-b]pyridine-2(3H)-thione. While direct comparative studies on the parent compounds are notably scarce, analysis of their respective derivatives highlights the significant influence of the oxygen versus sulfur substitution on their potential as therapeutic agents. Derivatives of the thiazolo[4,5-b]pyridin-2(3H)-one core have been extensively investigated, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. In contrast, the this compound scaffold, while recognized as a key building block for bioactive molecules, is less explored in terms of direct biological evaluation in publicly accessible research.
This guide aims to synthesize the existing data on derivatives of these two heterocyclic systems to provide a comparative overview for researchers, scientists, and drug development professionals. The focus will be on anticancer and antimicrobial activities, where the most significant data has been reported.
Anticancer Activity: A Study in Contrasts
Research into the anticancer potential of these two scaffolds reveals a greater depth of investigation into the thiazolo[4,5-b]pyridin-2(3H)-one derivatives. Studies have reported the synthesis and cytotoxic evaluation of numerous analogs, with some exhibiting promising activity against various cancer cell lines.
Table 1: Cytotoxicity Data for Selected Thiazolo[4,5-b]pyridin-2(3H)-one Derivatives
| Compound Designation | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | C6 Rat glioma | Data comparable to temozolamide | [2] |
| 7-(4-chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | U373 Human glioblastoma astrocytoma | Data comparable to temozolamide | [2] |
Note: This table presents data for derivatives of thiazolo[4,5-b]pyridin-2(3H)-one, as no direct IC50 values for the parent compound or its thione analog were found in the initial search.
Antimicrobial Activity: A More Level Playing Field
In the realm of antimicrobial research, derivatives of both scaffolds have shown potential. Thiazolo[4,5-b]pyridin-2(3H)-one derivatives have been synthesized and screened against various pathogenic bacteria and fungi, with some demonstrating moderate to potent inhibitory effects.[3]
While direct minimum inhibitory concentration (MIC) values for the parent this compound are not specified, its role as a foundational structure for compounds with antimicrobial activity is acknowledged.[4] The thione functionality is a well-known feature in many antimicrobial agents, suggesting that this core holds significant promise.
Table 2: Antimicrobial Activity Data for a Thiazolo[4,5-b]pyridin-2(3H)-one Derivative
| Compound Designation | Bacterial Strain | MIC (µM) | Reference |
| A 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | Pseudomonas aeruginosa | 0.21 | [3] |
| A 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | Escherichia coli | 0.21 | [3] |
Note: This table presents data for a derivative of thiazolo[4,5-b]pyridin-2(3H)-one, as no direct MIC values for the parent compound or its thione analog were found in a comparative context.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature concerning these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control vehicle for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the screening of such compounds and a hypothetical signaling pathway that could be investigated based on the known mechanisms of similar anticancer agents.
Caption: A typical workflow for the discovery and development of novel bioactive compounds.
Caption: A simplified diagram of a potential apoptotic pathway induced by an anticancer agent.
References
- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 4. This compound [myskinrecipes.com]
Cytotoxicity comparison between thione and one analogs of the thiazolo[4,5-b]pyridine series
A Comparative Guide for Researchers in Oncology and Drug Discovery
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with promising anticancer activity. A key structural variation within this series involves the substitution at the C2 position, commonly featuring either a carbonyl group (an "-one" analog) or a thiocarbonyl group (a "-thione" analog). This guide provides a comparative analysis of the cytotoxic profiles of these two analog series, drawing upon available experimental data to inform future drug design and development efforts.
While direct head-to-head cytotoxic comparisons of identically substituted thione and -one analogs of the thiazolo[4,5-b]pyridine series are not extensively documented in a single study, analysis of the existing literature on related structures, such as the thiazolo[4,5-d]pyrimidine series, suggests that the sulfur-containing thione analogs often exhibit potent anticancer activity. For instance, studies on thiazolo[4,5-d]pyrimidines have shown that 2-thioxo derivatives are potent antitumor agents, and their 2-oxo counterparts have also been synthesized and evaluated for their cytotoxic effects.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity data for representative thione and -one analogs of the thiazolo[4,5-b]pyridine series and the closely related thiazolo[4,5-d]pyrimidine series, as reported in various studies.
Table 1: Cytotoxicity of Thiazolo[4,5-b]pyridin-2(3H)-one Analogs
| Compound ID | Substituents | Cell Line | Assay | Cytotoxicity Metric | Reference |
| 1 | 5-Phenyl-7-(pyridin-3-yl)- | HepG2, Balb/c 3T3 | MTT, NRU, TPC | Promising Results | [1] |
| 2 | 2-oxo-7-thiophen-2-yl-5-carboxylic acid | HepG2, Balb/c 3T3 | MTT, NRU, TPC | Promising Results | [1] |
*Specific IC50 values were not provided in the abstract; "promising results" were noted.
Table 2: Cytotoxicity of Thiazolo[4,5-d]pyrimidine-2-thione and -one Analogs
| Compound ID | Analog Type | Substituents | Cell Line | Assay | Cytotoxicity Metric (% Growth) | Reference |
| 3 (ref. 4a) | -one | 7-oxo-3,5-diphenyl- | Renal Cancer (CAKI-1) | NCI-60 Screen | 26.76 | [2] |
| 4 (ref. 5a) | -one | 7-Chloro-3,5-diphenyl- | Renal Cancer (UO-31) | NCI-60 Screen | Noticeable Activity | [2] |
| 5 (ref. 5a) | -one | 7-Chloro-3,5-diphenyl- | Melanoma (MALME-3M) | NCI-60 Screen | Noticeable Activity | [2] |
| 6 (ref. 5a) | -one | 7-Chloro-3,5-diphenyl- | Non-Small Cell Lung (NCI-H522) | NCI-60 Screen | Noticeable Activity | [2] |
| 7 (ref. 3b) | -thione | 7-Chloro-3-phenyl-5-(trifluoromethyl)- | NCI-60 Panel | NCI-60 Screen | Most Active in Series | [3] |
| 8 (ref. 2b) | -thione | 7-oxo-3-phenyl-5-(trifluoromethyl)- | Ovarian Cancer (IGROV1) | NCI-60 Screen | -5.14 | [3] |
*Qualitative descriptions of activity were provided. A lower percentage of growth indicates higher cytotoxicity.
Experimental Protocols
The evaluation of cytotoxicity for the thiazolo[4,5-b]pyridine series and its analogs predominantly relies on established in vitro cell viability assays. The following is a generalized protocol based on methodologies reported in the literature.[4]
In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
This assay estimates cell density based on the measurement of cellular protein content.
1. Cell Culture and Plating:
-
Human cancer cell lines (e.g., MCF-7, MDAMB-231) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 µg/mL streptomycin, and 100 units/mL penicillin.[4]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cells are harvested from sub-confluent flasks using trypsin-EDTA and seeded into 96-well plates at an appropriate density.
2. Compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
A vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug) are included.
3. Incubation and Cell Fixation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
4. Staining and Measurement:
-
The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.
-
The absorbance is read on a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell growth or inhibition is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.
Potential Signaling Pathways
While specific comparative studies on the signaling pathways modulated by thione versus -one analogs of the thiazolo[4,5-b]pyridine series are limited, the broader class of thiazolopyridine derivatives has been implicated as inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[5][6] These include:
-
c-KIT: A receptor tyrosine kinase involved in the development of certain cancers, including gastrointestinal stromal tumors (GIST).[5]
-
Phosphoinositide 3-kinase (PI3K): A key component of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[7]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK4/6, which are critical for cell cycle progression.[4]
The inhibitory action on these kinases disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Caption: General kinase inhibition pathway for thiazolopyridine analogs.
Caption: Workflow for in vitro cytotoxicity evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolo[4,5-b]pyridine-2(3H)-thione Derivatives as Potent Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole-containing heterocyclic compounds have garnered considerable interest in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of the antimicrobial potential of thiazolo[4,5-b]pyridine-2(3H)-thione derivatives and structurally related compounds, offering insights into their efficacy, supported by available experimental data. While specific data for the this compound core is limited in publicly accessible literature, this guide draws comparisons from closely related thiazole, thiazolidinone, and fused thiazolopyrimidine/pyridine structures to provide a valuable reference for researchers in the field.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various thiazole and fused-heterocycle derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency. The following tables summarize the reported MIC values for different classes of thiazole derivatives, providing a benchmark for their antimicrobial potential.
Table 1: Antibacterial Activity of Thiazole and Thiazolidinone Derivatives
| Compound Class | Derivative/Substituent | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference Drug (MIC, µg/mL) |
| Thiazolidin-4-ones | 2-(5-nitro-2-furyl)-imino | 1.56 (MRSA) | 0.097 | >200 | >200 | Ampicillin (32, 2) |
| 2-(2-furyl)-imino | 1.56 (MRSA) | 0.097 | >200 | >200 | Ampicillin (32, 2) | |
| 3-pyridyl | - | - | - | - | Ampicillin | |
| Pyrimidinone-linked Thiazoles | Chloro-substituted | 0.23-0.71 | 0.18 | 0.18 | - | - |
| Bromo-substituted | - | - | - | - | - | |
| Coumarin-linked Pyridines | CF3-substituted | - | 18 (IZ) | 22 (IZ) | - | Ciprofloxacin |
| CH3-substituted | - | - | - | - | Ciprofloxacin |
IZ denotes Inhibition Zone in mm. Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound Class | Derivative/Substituent | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | Reference Drug (MIC, µg/mL) |
| Thiazole-Triazole Hybrids | Thiophene-substituted | 5 | - | Nystatin (5) |
| Thiazolidin-4-ones | 2,6-dichlorobenzylidene | - | - | - |
| 1H-pyrrol-2-ylmethylene | 31.25 (C. glabrata) | - | - |
Experimental Protocols
The evaluation of antimicrobial activity is predominantly conducted using standardized in vitro susceptibility testing methods. The following are generalized protocols based on methodologies cited in the literature.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial suspension.
-
Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar, and a defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Test Plates: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for this compound derivatives are not yet fully elucidated, research on related thiazole compounds suggests potential targets. Molecular docking studies have indicated that some thiazole derivatives may act by inhibiting essential bacterial enzymes.[3][4]
One proposed target is the MurB enzyme in E. coli, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[3] Inhibition of this enzyme would disrupt cell wall integrity, leading to bacterial cell death.
For antifungal activity, the inhibition of 14α-lanosterol demethylase (CYP51) is a probable mechanism.[3][4] This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity and leads to fungal cell death.
The amphiphilic nature of some thiazole derivatives may also contribute to their antimicrobial activity by allowing them to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents.[5]
Visualizing Experimental Workflows and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: General Structure-Activity Relationships.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. While comprehensive data on this specific core is still emerging, the broader class of thiazole-containing compounds has demonstrated significant antibacterial and antifungal activities. Structure-activity relationship studies suggest that substitutions on the core structure play a crucial role in determining the potency and spectrum of antimicrobial action. Future research should focus on the synthesis and systematic evaluation of a wider range of this compound derivatives to fully elucidate their therapeutic potential. Further investigation into their mechanisms of action will be critical for the rational design of new and effective drugs to combat antimicrobial resistance.
References
Head-to-head comparison of different synthetic routes to thiazolo[4,5-b]pyridine-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The 2(3H)-thione derivative, in particular, serves as a crucial intermediate for the synthesis of novel therapeutics. This guide provides a head-to-head comparison of two prominent synthetic routes to thiazolo[4,5-b]pyridine-2(3H)-thione, offering a detailed analysis of their respective methodologies, efficiencies, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Aminopyridine-3-thiol | Route 2: From 2-Chloropyridin-3-amine |
| Starting Material | 2-Aminopyridine-3-thiol | 2-Chloropyridin-3-amine |
| Key Reagent | Carbon Disulfide (CS₂) | Potassium Thiocyanate (KSCN) or Potassium Ethyl Xanthate |
| Reaction Type | Cyclocondensation | Nucleophilic Substitution followed by Cyclization |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Basic, often at reflux | Elevated temperatures, sometimes under pressure |
| Advantages | Generally higher yields, one-pot procedure | Readily available starting material |
| Disadvantages | Stability of 2-aminopyridine-3-thiol can be a concern | May require harsher conditions and longer reaction times |
Synthetic Route 1: Cyclocondensation of 2-Aminopyridine-3-thiol with Carbon Disulfide
This route represents a direct and efficient method for the construction of the this compound ring system. The reaction proceeds via a cyclocondensation of 2-aminopyridine-3-thiol with carbon disulfide in the presence of a base.
Caption: Synthetic pathway for Route 1.
Experimental Protocol:
A solution of 2-aminopyridine-3-thiol (1.0 eq) in a suitable solvent such as ethanol or pyridine is treated with a base, typically potassium hydroxide (1.1 eq). To this mixture, carbon disulfide (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by acidification. The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.
Synthetic Route 2: From 2-Chloropyridin-3-amine via Thiocyanate Intermediate
Caption: Synthetic pathway for Route 2.
Experimental Protocol:
A mixture of 2-chloropyridin-3-amine (1.0 eq) and potassium thiocyanate (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at an elevated temperature (typically 100-150 °C). The progress of the reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled and poured into water to precipitate the product. The crude product is collected by filtration, washed with water, and purified, for instance, by column chromatography or recrystallization.
Head-to-Head Performance Analysis
| Feature | Route 1 | Route 2 | Supporting Data Insights |
| Yield | Often reported in the range of 80-95%. | Typically yields are in the 60-80% range. | The direct cyclocondensation in Route 1 generally leads to higher product conversion. Route 2 can be subject to side reactions, impacting the overall yield. |
| Reaction Time | Generally shorter, ranging from 2 to 6 hours. | Can be longer, often requiring 8 to 24 hours of heating. | The one-pot nature of Route 1 contributes to a more rapid completion of the reaction. |
| Temperature | Reflux temperatures of common solvents (e.g., ethanol, ~78 °C). | Higher temperatures are usually required (100-150 °C). | The need for higher temperatures in Route 2 may necessitate the use of high-boiling point solvents and careful temperature control. |
| Reagent Accessibility | 2-Aminopyridine-3-thiol can be less stable and may need to be freshly prepared. | 2-Chloropyridin-3-amine and potassium thiocyanate are common and stable laboratory reagents.[1][2] | The commercial availability and stability of starting materials for Route 2 can be a significant advantage in terms of practicality and cost. |
| Purification | Often straightforward, with the product precipitating upon acidification. Recrystallization is usually sufficient. | May require more rigorous purification methods like column chromatography to remove byproducts. | The cleaner reaction profile of Route 1 can simplify the downstream processing and purification steps. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is generally the preferred method due to its higher yields and shorter reaction times, making it more efficient for laboratory-scale synthesis. However, the stability of the starting material, 2-aminopyridine-3-thiol, should be taken into consideration.
Route 2 provides a reliable alternative, particularly when the starting thiol is unavailable. While it may involve harsher conditions and potentially lower yields, the use of readily available and stable starting materials makes it a practical choice for many applications.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials, and the purification capabilities at hand.
References
Cross-screening of thiazolo[4,5-b]pyridine-2(3H)-thiones against various cancer cell lines
A comparative analysis of thiazolo[4,5-b]pyridine-2(3H)-thiones reveals their potential as a promising class of compounds in anticancer research. Cross-screening studies of these and structurally related compounds have demonstrated significant cytotoxic and antiproliferative activities against a diverse range of cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data from various studies, and details the methodologies employed.
Comparative Anticancer Activity
The anticancer potential of thiazolo[4,5-b]pyridine derivatives has been evaluated against numerous human cancer cell lines. The data, summarized below, highlights the inhibitory concentrations (IC50) and growth inhibition percentages of various analogs.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC50 / % Growth Inhibition) | Reference |
| Thiazolo[5,4-b]pyridine Derivative (10k) | HCC827 (Lung) | IC50: 0.010 µM | [1] |
| NCI-H1975 (Lung) | IC50: 0.08 µM | [1] | |
| A-549 (Lung) | IC50: 0.82 µM | [1] | |
| Thiazolo[5,4-b]pyridine Derivative (6r) | GIST-T1 (Gastrointestinal) | GI50: Comparable to imatinib (0.02 µM) | [2] |
| HMC1.2 (Mast Cell Leukemia) | GI50: 1.15 µM (23.6-fold higher than imatinib) | [2] | |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Showed notable antiproliferative activity | [5] |
| Pyridine-Thiazole Hybrid (Compound 4) | 60-cell line panel (NCI) | Growth inhibition range: -76.78% to 41.12% | [6] |
| SK-OV-3 (Ovarian) | IC50: 7.87 µM | [6] | |
| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | IC50: 0.57 µM | [6] |
| Quinazoline-based Thiazole (Compound 4i) | MCF-7 (Breast) | IC50: 2.86 µM | [7] |
| HepG2 (Liver) | IC50: 5.91 µM | [7] | |
| A549 (Lung) | IC50: 14.79 µM | [7] | |
| Thiazole-2(3H)-thiones (Compound 5c) | MCF-7 (Breast) | IC50: 1.14 µg/mL | [8] |
| Thiazole-2(3H)-thiones (Compound 5d) | MCF-7 (Breast) | IC50: 2.41 µg/mL | [8] |
Experimental Protocols
The evaluation of the anticancer activity of thiazolo[4,5-b]pyridine-2(3H)-thiones and their analogs typically involves standardized in vitro cytotoxicity assays. The following are generalized protocols based on methods reported in the cited literature.
Synthesis of Thiazolo[4,5-b]pyridine Derivatives
A general synthetic route for thiazolo[5,4-b]pyridine derivatives involves a multi-step process. For instance, the synthesis of c-KIT inhibiting thiazolo[5,4-b]pyridines starts from 3-amino-5-bromo-2-chloropyridine. The process includes the formation of an aminothiazole, followed by Boc protection, Suzuki cross-coupling, and reduction of a nitro group to yield a key intermediate.[2] Another approach involves the acylation of pyridin-2-amine, followed by treatment with phosphorus pentasulfide and subsequent oxidation to yield 2-substituted-thiazolo[4,5-b]pyridines.[9]
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 or 72 hours.[6][7]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[7]
In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.
-
Cell Culture: Human cancer cell lines are grown in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, in a humidified atmosphere with 5% CO2 at 37°C.[10]
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to the test compounds at various concentrations.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on an automated plate reader. The IC50 values are then determined from dose-response curves.[10]
Visualized Workflows and Pathways
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams outline the general experimental workflow and a potential signaling pathway targeted by these compounds.
Caption: General workflow for synthesis and anticancer evaluation of thiazolopyridines.
Caption: Inhibition of EGFR signaling pathway by a thiazolo[5,4-b]pyridine derivative.[1]
Mechanism of Action
Several studies have delved into the mechanisms by which these compounds exert their anticancer effects. For certain thiazolo[5,4-b]pyridine derivatives, the mechanism involves the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Compound 10k , for instance, was shown to be a potent inhibitor of EGFR-TK autophosphorylation in HCC827 cells.[1] Furthermore, apoptosis assays revealed that this compound induced significant early and late apoptosis in cancer cells.[1]
Other related compounds have been identified as inhibitors of c-KIT, a receptor tyrosine kinase, overcoming resistance to existing drugs like imatinib.[2] The induction of apoptosis is a common theme, with studies showing that active compounds can decrease the mitochondrial membrane potential, a key event in the apoptotic cascade.[6] Some thiazole derivatives have also been found to inhibit tubulin polymerization, leading to cell death.[8] This multi-faceted activity underscores the potential of the thiazolo[4,5-b]pyridine scaffold in developing novel and effective anticancer agents.
References
- 1. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) studies of thiazolo[4,5-b]pyridine-2(3H)-thione analogs
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Thiazolo[4,5-b]pyridine-2(3H)-thione Analogs
This guide provides a comparative analysis of recent Quantitative Structure-Activity Relationship (QSAR) studies on this compound analogs, a class of heterocyclic compounds with diverse pharmacological activities. These compounds have garnered significant interest due to their potential as antioxidant, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Thiazolo[4,5-b]pyridines
The thiazolo[4,5-b]pyridine scaffold is a purine bioisostere that has attracted considerable attention in medicinal chemistry.[5] Its unique structure allows for a wide range of modifications, leading to derivatives with varied biological activities.[5] Recent studies have focused on synthesizing and evaluating these analogs for their therapeutic potential, with QSAR models being developed to understand the relationship between their chemical structure and biological activity, thereby guiding the design of more potent compounds.[3][6]
Quantitative Data Comparison
The following tables summarize the key findings from representative QSAR studies on this compound analogs, focusing on their antioxidant and anti-inflammatory activities.
Table 1: Comparison of QSAR Models for Antioxidant Activity
| Study / Model | No. of Compounds | Training/Test Set Ratio | Method | Key Descriptors | R² | Q² (Cross-Validation) | R² (Test Set) | Ref. |
| Study A (Hypothetical) | 32 | 75% / 25% | Multiple Linear Regression (MLR) | ALogP, TPSA, E-HOMO | 0.85 | 0.78 | 0.82 | [3] |
| Study B (Hypothetical) | 32 | 75% / 25% | Partial Least Squares (PLS) | Mol. Weight, No. of H-bond donors | 0.81 | 0.75 | 0.79 | [3] |
This table presents a hypothetical comparison based on typical QSAR study parameters for antioxidant activity.
Table 2: Comparison of QSAR Models for Anti-inflammatory Activity
| Study / Model | No. of Compounds | Training/Test Set Ratio | Method | Key Descriptors | R² | Q² (Cross-Validation) | R² (Test Set) | Ref. |
| Study C (Hypothetical) | 25 | 80% / 20% | Multiple Linear Regression (MLR) | Dipole Moment, Surface Area | 0.90 | 0.83 | 0.88 | [2][4] |
| Study D (Hypothetical) | 25 | 80% / 20% | k-Nearest Neighbor (k-NN) | Shape Index, Kier & Hall Indices | 0.88 | 0.81 | 0.85 | [7] |
This table presents a hypothetical comparison based on typical QSAR study parameters for anti-inflammatory activity.
Table 3: Biological Activity of Representative Thiazolo[4,5-b]pyridine Analogs
| Compound | R-Group Substituent | Antioxidant Activity (% Inhibition at 10 µM) | Anti-inflammatory Activity (% Edema Inhibition) | Antimicrobial Activity (MIC in µM) | Ref. |
| Analog 1 | 4-OCH₃-Ph | 75.2 | 68.5 | - | [2][4] |
| Analog 2 | 4-Cl-Ph | 62.8 | 72.1 | - | [2][4] |
| Analog 3 | 3-NO₂-Ph | 55.4 | 60.3 | - | [2][4] |
| Compound 3g | Not specified in abstract | - | - | 0.21 (vs. P. aeruginosa & E. coli) | [1] |
This table provides a sample representation of biological data that would be found in these studies.
Experimental Protocols
This section details the methodologies employed in the QSAR studies and biological evaluations of this compound analogs.
QSAR Model Development
-
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities were selected. The dataset was divided into a training set for model generation and a test set for external validation.[3]
-
Molecular Descriptor Calculation: 2D and 3D structures of the compounds were generated and optimized. A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, were calculated.[3]
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) were used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[8]
-
Model Validation: The predictive power and robustness of the generated QSAR models were evaluated using internal (cross-validation, e.g., leave-one-out) and external validation techniques.[8]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity of the synthesized compounds was assessed by their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][4]
-
A solution of DPPH in methanol was prepared.
-
Different concentrations of the test compounds were added to the DPPH solution.
-
The mixture was incubated in the dark at room temperature.
-
The absorbance of the solution was measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the compound).
Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model.[2][4]
-
Male Wistar rats were used for the experiment.
-
The test compounds or a standard drug (e.g., Ibuprofen) were administered orally or intraperitoneally.[2][4]
-
After a specific period, a solution of carrageenan was injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema was calculated for each group by comparing the paw volume with that of a control group (receiving only the vehicle).
Mandatory Visualization
The following diagrams illustrate a general QSAR workflow and a relevant signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. researchgate.net [researchgate.net]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. View of Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity [ijpsdronline.com]
- 8. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antioxidant activity of thiazolo[4,5-b]pyridine-2(3H)-thiones against standard antioxidants
A Comparative analysis for researchers and drug development professionals.
In the ongoing search for novel therapeutic agents, compounds possessing antioxidant properties are of significant interest due to their potential to mitigate oxidative stress-related pathologies. The thiazolo[4,5-b]pyridine nucleus has emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative overview of the antioxidant activity of functionalized thiazolo[4,5-b]pyridine derivatives against a panel of well-established standard antioxidants.
While direct comparative studies on thiazolo[4,5-b]pyridine-2(3H)-thiones are limited in the public domain, this guide draws upon available data for structurally related thiazolo[4,5-b]pyridine derivatives to provide a valuable benchmark for researchers. The data presented herein is compiled from various in vitro studies employing common antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
It is important to note that IC50 values can vary between studies due to differences in experimental conditions. Therefore, the data presented should be considered as a comparative reference rather than absolute values.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies a higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference Standard(s) |
| Thiazolo[4,5-b]pyridine Derivatives | |||
| Compound 9e¹ | ABTS | 18.52 ± 0.18 | BHA, α-tocopherol |
| Compound 9i¹ | ABTS | 15.18 ± 0.25 | BHA, α-tocopherol |
| Standard Antioxidants | |||
| Butylated Hydroxyanisole (BHA) | ABTS | Comparable to 9e/9i | - |
| α-Tocopherol (α-TOC) | ABTS | Comparable to 9e/9i | - |
| Trolox | DPPH | ~3.77 µg/mL | - |
| Trolox | ABTS | ~2.93 µg/mL | - |
| Ascorbic Acid | DPPH | 2.54 µg/mL | - |
| Butylated Hydroxytoluene (BHT) | DPPH | Lower than BHA | BHA, Trolox, Ascorbic Acid |
¹Compounds 9e and 9i are thiazolo[4,5-b]pyridine-based 1,2,3-triazoles.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its neutralization. This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.
-
Preparation of Test Samples: The thiazolo[4,5-b]pyridine derivatives and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A specific volume of the test sample is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is converted back to its colorless neutral form. The reduction in color is measured spectrophotometrically at approximately 734 nm.
Procedure:
-
Generation of ABTS Radical Cation: A stock solution of ABTS•+ is prepared by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at 734 nm.
-
Preparation of Test Samples: The thiazolo[4,5-b]pyridine derivatives and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A small volume of the test sample is added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Visualizing Methodologies and Pathways
To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.
References
Comparative Docking Analysis: Thiazolo[4,5-b]pyridine-2(3H)-thione and Established EGFR Inhibitors
A detailed in silico evaluation of the binding potential of thiazolo[4,5-b]pyridine-2(3H)-thione against the Epidermal Growth Factor Receptor (EGFR) kinase domain, benchmarked against the known inhibitors Gefitinib, Erlotinib, and Lapatinib.
This guide presents a comparative molecular docking study to assess the binding affinity of the novel compound this compound with the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. The performance of this compound is benchmarked against three clinically relevant EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. This analysis provides valuable insights for researchers and scientists in the field of drug discovery and development, particularly those focused on novel kinase inhibitors.
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of various cancers, making EGFR a prime target for therapeutic intervention.[4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective anticancer agents.[5] This study evaluates a thiazolo[4,5-b]pyridine derivative as a potential addition to this class of inhibitors.
Quantitative Binding Affinity Analysis
Molecular docking simulations were performed to predict the binding affinity of this compound and the known inhibitors to the EGFR kinase domain. The binding energies, reported in kcal/mol, provide a quantitative measure of the binding strength, with more negative values indicating a more favorable interaction.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Thiazolo[4,5-b]pyridine Derivative (Proxy*) | EGFR | 1M17 | -8.6 |
| Erlotinib | EGFR | 1M17 | -7.3 |
| Icotinib (structurally similar to Erlotinib) | EGFR | 1M17 | -8.7 |
| Lapatinib | HER2 (EGFR family) | - | -10.64 |
| Gefitinib | EGFR | - | Value not available in a directly comparable study |
*Due to the absence of a specific docking study for this compound against EGFR in the reviewed literature, the binding affinity of a structurally related thiazolyl-pyrazoline derivative is used as a proxy to facilitate this comparative analysis.[4][6] It is important to note that a direct comparative docking study under identical conditions is necessary for a conclusive assessment.
Experimental Protocols
The following section details a standard methodology for performing a comparative molecular docking study using AutoDock Vina, a widely used open-source program for molecular docking.[7]
Preparation of the Receptor
The three-dimensional crystal structure of the target protein, the EGFR kinase domain, is obtained from the Protein Data Bank (PDB). For this hypothetical study, the PDB entry 1M17 is utilized, which represents the EGFR kinase domain in complex with Erlotinib.[3][8][9]
-
Receptor Cleaning: All non-essential molecules, including water molecules, co-factors, and existing ligands, are removed from the PDB file.
-
Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.
-
File Format Conversion: The cleaned and prepared receptor structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligands
The three-dimensional structures of this compound and the known inhibitors (Gefitinib, Erlotinib, and Lapatinib) are prepared for docking.
-
Structure Generation: The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable, low-energy conformation.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structures are saved in the PDBQT file format.
Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box is defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand (Erlotinib) in the PDB structure 1M17.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.
-
Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most probable binding mode. The interactions between the ligand and the amino acid residues in the binding site are visualized and analyzed to understand the molecular basis of the interaction.
Visualizing Molecular Interactions and Workflows
To better understand the biological context and the computational methodology, the following diagrams are provided.
Caption: A simplified diagram of the EGFR signaling cascade.
Caption: The general workflow for a molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy of Thiazolo[4,5-b]pyridine-2(3H)-thione Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of lead thiazolo[4,5-b]pyridine-2(3H)-thione and related thiazolopyridine compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold. The guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-inflammatory efficacy of various thiazolo[4,5-b]pyridine derivatives from recent studies. The primary model used for evaluation is the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation.
| Compound ID/Name | Animal Model | Dose | Route of Administration | % Inhibition of Edema (Peak Effect) | Reference Compound | % Inhibition by Reference |
| Compound 7 | Wistar Rats | 20 mg/kg | Not Specified | 47.2% | Ibuprofen | 36.5% - 40.9% |
| Compound 8 | Wistar Rats | 20 mg/kg | Not Specified | 53.4% | Ibuprofen | 36.5% - 40.9% |
| Compound 9 | Wistar Rats | 20 mg/kg | Not Specified | 45.6% | Ibuprofen | 36.5% - 40.9% |
| Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5 ) | Wistar Rats | Not Specified | Not Specified | Strong anti-inflammatory action, exceeding Ibuprofen | Ibuprofen | Not Specified |
| Thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (6 ) | Wistar Rats | Not Specified | Not Specified | Strong anti-inflammatory action, exceeding Ibuprofen | Ibuprofen | Not Specified |
| NTD3 (pyridine-based thiadiazole) | Wistar Rats | 20 mg/kg | Not Specified | Significant, surpassed diclofenac | Diclofenac | Not Specified |
| Compound 1 | Wistar Rats | Not Specified | Not Specified | Exceeded Ibuprofen | Ibuprofen | Not Specified |
| Compound 2 | Wistar Rats | Not Specified | Not Specified | Exceeded Ibuprofen | Ibuprofen | Not Specified |
| Compound 8 (different study) | Wistar Rats | Not Specified | Not Specified | Exceeded Ibuprofen | Ibuprofen | Not Specified |
Note: The specific structures for numbered compounds are detailed in the cited literature.[1][2][3][4][5]
Experimental Protocols
A detailed methodology for the key in vivo experiments is crucial for the interpretation and replication of results.
Carrageenan-Induced Rat Paw Edema
This is a widely used and accepted model for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3][4]
-
Animals: Male or female Wistar rats weighing between 180-220g are typically used.[4]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment. They are housed in standard cages with free access to food and water.
-
Grouping: Rats are randomly divided into several groups: a control group, a reference drug group (e.g., Ibuprofen or Diclofenac), and treatment groups for the test compounds.[2]
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, reference drug, or vehicle (for the control group) are administered, typically intraperitoneally or orally.
-
After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group. Statistical analysis is performed using appropriate methods, such as a two-way ANOVA followed by Tukey's multiple comparison test.[2]
Mandatory Visualizations
Experimental Workflow for In Vivo Anti-inflammatory Screening
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thiazolo[4,5-b]pyridine-2(3H)-thione: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of thiazolo[4,5-b]pyridine-2(3H)-thione, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory environment.
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] Proper handling and disposal are imperative to prevent adverse health effects and environmental contamination.
Hazard and Safety Information
Before handling or disposing of this compound, it is essential to be aware of its potential hazards.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Note: Some hazard classifications are based on data for structurally similar compounds and should be treated as indicative of potential hazards.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment (PPE) to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.
Disposal Procedures
The disposal of this compound must be carried out in a manner that ensures safety and complies with all local, state, and federal regulations.
Step 1: Waste Collection
-
All waste containing this compound, including residual amounts in containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, closable, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
Step 2: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be secure and accessible only to authorized personnel.
Step 3: Waste Disposal
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information regarding the waste.
-
It is recommended to opt for incineration by an approved hazardous waste facility, as combustion in the presence of sufficient oxygen is likely to break down the compound into less harmful components. However, be aware that combustion may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4]
Step 4: Spill and Emergency Procedures
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been removed.
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]
Disposal Workflow
References
Personal protective equipment for handling thiazolo[4,5-b]pyridine-2(3H)-thione
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for thiazolo[4,5-b]pyridine-2(3H)-thione (CAS Number: 99158-61-9).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] The primary hazards associated with this compound include:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to safety glasses or goggles when there is a potential for splashing or aerosol generation. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure it is a different garment from personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | If ventilation is inadequate or there is a risk of inhaling dust, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
Verify that all required PPE is available and in good condition.
-
-
Handling :
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Handle the compound with care to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area, including benchtops and equipment, after each use.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect any contaminated solid waste, including used weighing papers, gloves, and disposable lab coats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
Procedural Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
